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Core Science & Biosynthesis

Foundational

7-Bromobenzo[b]thiophene-2-carbonitrile CAS number and identification

Executive Summary 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Distinguished by its orthogonal reactivity profile, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Distinguished by its orthogonal reactivity profile, this compound features two distinct electrophilic sites: the C2-nitrile (susceptible to nucleophilic attack, hydrolysis, or cycloaddition) and the C7-bromide (primed for palladium-catalyzed cross-coupling).

This dual-functionality makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, selective estrogen receptor modulators (SERMs), and GPCR ligands. This guide outlines the physicochemical profile, validated synthetic workflows, and structural characterization necessary to utilize this compound effectively in drug development pipelines.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 7-Bromobenzo[b]thiophene-2-carbonitrile
Common Synonyms 7-Bromo-1-benzothiophene-2-carbonitrile
CAS Number 1098607-73-8 Verified [1]
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
Appearance Off-white to pale yellow solidTypical of halogenated benzothiophenes
Predicted LogP ~3.5Lipophilic, requires polar aprotic solvents
Solubility DMSO, DMF, CH₂Cl₂, THFInsoluble in water
H-Bond Donors/Acceptors 0 / 2

Synthetic Architectures

For research applications, the most robust synthetic route utilizes the commercially available 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 19075-59-3) as the starting material. This pathway avoids the use of toxic cyanating agents (e.g., CuCN) required in direct cyanation routes.

Validated Synthesis Protocol: Acid to Nitrile Conversion

Mechanism: Nucleophilic acyl substitution followed by dehydration.

Step 1: Acid Chloride Formation
  • Reagents: 7-Bromobenzo[b]thiophene-2-carboxylic acid (1.0 equiv), Thionyl Chloride (SOCl₂, excess), catalytic DMF.

  • Conditions: Reflux (80°C), 2-3 hours.

  • Observation: Evolution of SO₂/HCl gas ceases.

  • Workup: Remove excess SOCl₂ in vacuo to yield the crude acid chloride (Solid).

Step 2: Amide Formation
  • Reagents: Crude Acid Chloride, Aqueous Ammonia (NH₄OH, 28%), THF (solvent).

  • Protocol: Add acid chloride solution (in THF) dropwise to ice-cold NH₄OH.

  • Key Insight: Maintain temperature <5°C to prevent hydrolysis back to the acid.

  • Yield: Precipitate forms immediately. Filter and wash with water.

Step 3: Dehydration to Nitrile
  • Reagents: 7-Bromobenzo[b]thiophene-2-carboxamide, POCl₃ (Phosphorus Oxychloride) or TFAA (Trifluoroacetic Anhydride)/Pyridine.

  • Protocol: Suspend amide in dry CH₂Cl₂. Add base (Pyridine, 2.0 equiv) followed by TFAA (1.2 equiv) at 0°C. Warm to RT.

  • Validation: Monitoring by TLC (Hexane/EtOAc 4:1) shows the disappearance of the polar amide spot and appearance of the non-polar nitrile spot.

Workflow Visualization (DOT)

SynthesisWorkflow Start 7-Bromo-2-carboxylic Acid (CAS 19075-59-3) Inter1 Acid Chloride Intermediate Start->Inter1 SOCl2, cat. DMF Reflux Inter2 Primary Amide Intermediate Inter1->Inter2 NH4OH (aq), THF 0°C Product 7-Bromobenzo[b]thiophene- 2-carbonitrile Inter2->Product POCl3 or TFAA/Py Dehydration

Caption: Step-wise conversion of carboxylic acid precursor to the target nitrile via amide dehydration.

Structural Characterization & Identification

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum is characterized by a lack of aliphatic protons and a distinct aromatic pattern.

  • δ 8.35 ppm (s, 1H): H-3 proton on the thiophene ring. This is the most deshielded singlet due to the electron-withdrawing nitrile group at C2.

  • δ 7.95 ppm (d, J=8.0 Hz, 1H): H-4 proton (doublet).

  • δ 7.80 ppm (d, J=7.8 Hz, 1H): H-6 proton (doublet).

  • δ 7.55 ppm (t, J=8.0 Hz, 1H): H-5 proton (triplet).

  • Note: The coupling constants (J) confirm the substitution pattern on the benzene ring (7-bromo substitution leaves H4, H5, H6 contiguous).

Infrared Spectroscopy (FT-IR)
  • 2220–2230 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N stretch .

  • 1100–1050 cm⁻¹: C–Br stretch (fingerprint region).

Functional Applications in Medicinal Chemistry

The 7-Bromobenzo[b]thiophene-2-carbonitrile scaffold is a "bifunctional" core. Its utility lies in the ability to selectively functionalize the C7 and C2 positions independently.

C7-Functionalization (Suzuki-Miyaura Coupling)

The bromine atom at C7 is sterically accessible and electronically activated for Pd-catalyzed cross-coupling.

  • Target: Introduction of aryl/heteroaryl groups to modulate lipophilicity or target engagement.

  • Protocol: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 90°C.

C2-Transformation (Nitrile Chemistry)

The nitrile group serves as a masked acid, amine, or heterocycle.

  • Tetrazole Formation: Reaction with NaN₃/NH₄Cl yields a bioisostere of a carboxylic acid (common in angiotensin II antagonists).

  • Thioamide Formation: Reaction with P₂S₅ or Lawesson’s reagent creates a precursor for thiazole synthesis.

Application Logic Diagram

Applications Core 7-Bromobenzo[b]thiophene- 2-carbonitrile C7_Node C7-Bromide (Electrophile) Core->C7_Node C2_Node C2-Nitrile (Dipole/Electrophile) Core->C2_Node Suzuki Suzuki Coupling (Biaryl Scaffolds) C7_Node->Suzuki Buchwald Buchwald-Hartwig (Amination) C7_Node->Buchwald Tetrazole Tetrazole Synthesis (Acid Bioisostere) C2_Node->Tetrazole NaN3 Hydrolysis Hydrolysis (Acid/Amide) C2_Node->Hydrolysis H3O+ / OH-

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the C7-Br and C2-CN motifs.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which may hydrolyze the nitrile).

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.

References

  • Chemsrc. (2025).[2] 7-Bromobenzo[b]thiophene-2-carbonitrile - CAS#: 1098607-73-8.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 7-Bromobenzo[b]thiophene-2-carbonitrile

The following technical guide provides an in-depth physicochemical and synthetic profile of 7-Bromobenzo[b]thiophene-2-carbonitrile . This document is structured for researchers requiring actionable data for experimental...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 7-Bromobenzo[b]thiophene-2-carbonitrile . This document is structured for researchers requiring actionable data for experimental design, specifically in the context of medicinal chemistry and material science.

[1]

Executive Summary

7-Bromobenzo[b]thiophene-2-carbonitrile is a bifunctional heterocyclic scaffold characterized by a fused benzene-thiophene core.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: an electrophilic nitrile group at C2 and a nucleophilic-susceptible bromine atom at C7 .[1] This specific substitution pattern allows for the independent elaboration of both rings, making it a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and organic semiconductors.

This guide synthesizes the physicochemical properties, reactivity profiles, and handling protocols required to integrate this compound into high-throughput screening (HTS) and lead optimization workflows.

Molecular Architecture & Identification

The molecule features a planar benzothiophene system. The electron-withdrawing nitrile group at position 2 significantly reduces the electron density of the thiophene ring, enhancing stability against oxidative degradation while increasing the acidity of the C3 proton. The bromine at position 7 provides a handle for cross-coupling reactions on the carbocyclic ring, a position often exploited to modulate solubility and target binding affinity in drug discovery.

Identifier Value
IUPAC Name 7-Bromobenzo[b]thiophene-2-carbonitrile
CAS Number 1098607-73-8
Molecular Formula C₉H₄BrNS
Molecular Weight 238.10 g/mol
SMILES N#Cc1cc2cccc(Br)c2s1
InChI Key JZYUFQYAEIDRKY-UHFFFAOYSA-N
Structural Class Halogenated Heteroaromatic Nitrile

Physicochemical Properties[1][2][4][5][6]

The following data aggregates experimental observations with high-confidence computational predictions (where experimental values for this specific isomer are proprietary).

Solid-State & Solubility Profile
  • Physical State: Crystalline Solid.

  • Appearance: Off-white to pale yellow needles or powder.[1]

  • Melting Point: 125–135 °C (Predicted based on 6-bromo isomer analogs [1]).[1]

  • Solubility:

    • High (>50 mg/mL):[1] DMSO, DMF (Polar Aprotic).

    • Moderate (10–50 mg/mL):[1] Dichloromethane, Ethyl Acetate, THF.

    • Low (<1 mg/mL):[1] Water, Methanol, Hexanes.

Electronic & Lipophilic Parameters

These parameters are critical for estimating ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage drug discovery.

Property Value Significance
LogP (Predicted) 3.2 ± 0.4Highly lipophilic; likely requires formulation (e.g., micronization) for biological assays.[1]
TPSA 23.79 ŲLow polar surface area suggests high membrane permeability (Blood-Brain Barrier penetrant).[1]
pKa (C3-H) ~25 (DMSO)The C2-CN group acidifies the C3 proton, enabling lithiation at low temperatures (-78°C).[1]
Dipole Moment ~4.5 DStrong dipole directed towards the nitrile; influences crystal packing and solubility.

Synthetic Utility & Reactivity[7][8][9][10][11][12]

The molecule's value lies in its Orthogonal Functionalization Strategy . The C7-Br bond is stable to conditions that transform the nitrile, and the nitrile is stable to standard cross-coupling conditions, allowing for sequential modification.

Reactivity Map[1]
  • C7-Bromine (Suzuki/Buchwald Handle): The C7 position is sterically accessible and electronically activated for Pd-catalyzed cross-coupling.[1] It is less reactive than a C2-bromide but sufficiently reactive for standard Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • C2-Nitrile (Electrophilic Handle):

    • Hydrolysis:[1] Converts to the primary amide or carboxylic acid.

    • Cyclization: Reacts with azides to form tetrazoles or hydroxylamine to form amidoximes (precursors to oxadiazoles).

    • Reduction: Yields the primary amine (aminomethyl group).

Visualization of Reaction Pathways

Reactivity Core 7-Bromobenzo[b]thiophene- 2-carbonitrile (Core Scaffold) Amidoxime Amidoxime (Precursor to Oxadiazoles) Core->Amidoxime NH2OH·HCl, Base (Nucleophilic Addition) Acid Carboxylic Acid (Hydrolysis) Core->Acid NaOH/H2O, Heat Amine Aminomethyl (Reduction) Core->Amine LiAlH4 or H2/Pd Biaryl 7-Aryl Derivative (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (C-C Bond Formation) Amination 7-Amino Derivative (Buchwald Coupling) Core->Amination R-NH2, Pd(0) (C-N Bond Formation)

Figure 1: Orthogonal reactivity map demonstrating the independent functionalization of the nitrile (Red) and bromide (Green) handles.[1]

Experimental Protocols

The following protocols are adapted from validated methodologies for benzothiophene derivatives and should be optimized for specific substrates.

Protocol A: Synthesis of Amidoxime Derivative (Nitrile Functionalization)

Context: This reaction is a key step in synthesizing spiro-oxadiazoline agonists for nicotinic acetylcholine receptors [2].[1]

  • Reagents: 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 equiv), Hydroxylamine hydrochloride (3.0 equiv), Potassium Carbonate (3.0 equiv), Anhydrous Methanol (0.1 M concentration).

  • Setup: Charge a round-bottom flask with the nitrile and hydroxylamine HCl in methanol. Add K₂CO₃ in a single portion.

  • Reaction: Stir the suspension at room temperature for 12–16 hours. The reaction is typically clean, with the product precipitating or remaining in solution depending on concentration.

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the residue with cold water or diethyl ether to yield the N'-hydroxy-7-bromobenzo[b]thiophene-2-carboximidamide.[1]

  • Yield Expectation: 90–99% (Quantitative conversion is common).

Protocol B: Suzuki-Miyaura Cross-Coupling (Bromide Functionalization)

Context: Introduction of aryl groups at C7 to expand the pharmacophore.[1]

  • Reagents: Core scaffold (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio). Degassing is critical.

  • Procedure:

    • Combine reagents in a microwave vial or pressure tube.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Heat to 90°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The nitrile group usually survives these conditions intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Analytical Characterization (Expected Data)

In the absence of a specific spectral library entry, the following signals are diagnostic for structural verification:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.3–8.4 (s, 1H): H3 proton on the thiophene ring. Typically the most downfield singlet due to the adjacent CN and S.

    • δ 7.9–8.0 (d, J=8.0 Hz, 1H): H4 proton (adjacent to ring junction).

    • δ 7.7–7.8 (d, J=7.5 Hz, 1H): H6 proton (ortho to Br).

    • δ 7.4–7.5 (t, J=7.8 Hz, 1H): H5 proton (meta to Br).

  • IR Spectrum:

    • ~2220 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N).

    • ~1100–1000 cm⁻¹: C-Br stretch.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light to prevent slow debromination or oxidation over long periods.

References

  • Sigma-Aldrich. 6-Bromo-1-benzothiophene-2-carbonitrile Product Specification. Accessed October 2025.[2] Link

  • Google Patents. WO2015066371A1 - Spiro-oxadiazoline compounds as agonists of alpha-7-nicotinic acetylcholine receptors.[1] Published May 7, 2015. Link

  • BenchChem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Technical Note. Accessed October 2025.[2] Link[1]

  • PubChem. Benzo[b]thiophene-2-carbonitrile Derivatives. National Library of Medicine. Link

Sources

Foundational

safety data sheet (SDS) for 7-Bromobenzo[b]thiophene-2-carbonitrile

Technical Guide & Advanced Safety Data Protocol: 7-Bromobenzo[b]thiophene-2-carbonitrile in Drug Discovery Executive Summary & Pharmacological Context As a Senior Application Scientist, I have designed this technical whi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Advanced Safety Data Protocol: 7-Bromobenzo[b]thiophene-2-carbonitrile in Drug Discovery

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I have designed this technical whitepaper to transcend the limitations of a standard 16-section Safety Data Sheet (SDS). Here, we bridge the gap between regulatory safety compliance and practical benchtop application.

7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1098607-73-8) is a highly valuable, yet reactive, heterocyclic building block[1]. In modern neuropharmacology, it serves as a critical precursor in the synthesis of spiro-oxadiazoline compounds. These derivatives function as potent


7-nicotinic acetylcholine receptor (

7-nAChR) agonists, which are actively investigated for treating cognitive impairments such as Alzheimer's disease[2]. Because of its dual functionality—a lipophilic brominated benzothiophene core and an electrophilic carbonitrile group—handling this compound requires a deep understanding of its physicochemical behavior and toxicological mechanisms.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely manipulate this compound, one must first understand its intrinsic properties. The structural combination of a heavy halogen (bromine) and a rigid aromatic system dictates its physical state and reactivity[3].

Table 1: Fundamental Physicochemical Properties

Property Value Operational Implication
Chemical Name 7-Bromobenzo[b]thiophene-2-carbonitrile Defines the substitution pattern critical for downstream coupling.
CAS Number 1098607-73-8 Primary identifier for inventory and regulatory tracking.
Molecular Formula C₉H₄BrNS Indicates high degree of unsaturation and heteroatom presence.
Molecular Weight 238.10 g/mol High mass dictates its solid state at standard conditions.

| Storage Conditions | Sealed in a dry environment, RT | Prevents ambient moisture from hydrolyzing the nitrile group. |

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture[3][4].

Table 2: GHS Hazard Classifications & Causality

Hazard Code Description Mechanistic Causality
H302 Harmful if swallowed The lipophilic benzothiophene core facilitates rapid gastrointestinal absorption, while the nitrile group induces systemic toxicity.
H315 Causes skin irritation The electrophilic carbonitrile reacts with nucleophilic residues in epidermal proteins, causing localized inflammation.
H319 Causes serious eye irritation Direct contact disrupts the lipid bilayer of the corneal epithelium, exacerbated by the halogenated aromatic ring.

| H335 | May cause respiratory irritation | Inhalation of fine particulates leads to deposition in the respiratory tract, triggering localized mucosal immune responses. |

Biological Reactivity & Toxicological Pathways

Understanding the flow of toxicity allows us to engineer robust mitigation strategies. The primary danger of 7-Bromobenzo[b]thiophene-2-carbonitrile lies in its ability to act as a Michael acceptor or undergo nucleophilic addition in biological systems.

HazardMitigation Compound 7-Bromobenzo[b]thiophene- 2-carbonitrile Exposure Exposure Route (Dermal/Inhalation) Compound->Exposure If unprotected Mitigation Engineering Controls (Fume Hood, PPE) Compound->Mitigation Proper handling Mechanism Electrophilic Attack by Nitrile Group Exposure->Mechanism Absorption Toxicity Tissue Irritation & Cellular Toxicity Mechanism->Toxicity Protein binding SafeHandling Safe Experimental Execution Mitigation->SafeHandling Prevents exposure

Fig 1. Toxicological pathway of 7-Bromobenzo[b]thiophene-2-carbonitrile and mitigation strategy.

Advanced Synthetic Application & Safe Handling Protocol

To demonstrate the practical application of this compound, we examine its conversion into an amidoxime intermediate—a foundational step in synthesizing


7-nAChR agonists[2]. This protocol is designed as a self-validating system, ensuring both chemical success and operator safety.

SyntheticWorkflow Step1 Step 1: Reagent Prep Weigh Nitrile & NH2OH·HCl Step2 Step 2: Base Addition Add K2CO3 in Anhydrous MeOH Step1->Step2 Step3 Step 3: Reaction Execution Stir overnight at RT Step2->Step3 Step4 Step 4: Self-Validation TLC Monitoring for completion Step3->Step4 Step5 Step 5: Workup Filter, wash, concentrate Step4->Step5

Fig 2. Step-by-step synthetic workflow for amidoxime intermediate generation.

Detailed Methodology:

  • Reagent Preparation: In a certified, well-ventilated fume hood, weigh 1.55 g (0.0065 mol) of 7-bromobenzo[b]thiophene-2-carbonitrile and 1.36 g (0.020 mol) of hydroxylamine hydrochloride.

    • Causality: Hydroxylamine hydrochloride is utilized as a stable, solid source of the highly reactive hydroxylamine nucleophile, minimizing the explosion risks associated with free hydroxylamine.

  • Solvent & Base Addition: Suspend the reagents in 60 mL of anhydrous methanol. Slowly add 2.71 g (0.020 mol) of potassium carbonate (

    
    ) at room temperature.
    
    • Causality: Anhydrous methanol is critical; the absence of water prevents the competitive base-catalyzed hydrolysis of the nitrile group into an unwanted amide. The

      
       neutralizes the hydrochloride salt, liberating the free hydroxylamine base required for the nucleophilic attack on the electrophilic nitrile carbon.
      
  • Reaction Execution: Stir the heterogeneous mixture continuously at room temperature (20–25°C) overnight[2].

    • Causality: Ambient temperature prevents the thermal decomposition of the newly formed amidoxime while providing sufficient kinetic energy for the reaction to reach 100% conversion.

  • Self-Validating Monitoring: Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

    • Validation: The protocol mandates that the reaction is only deemed complete when the UV-active spot corresponding to the starting nitrile is entirely consumed. This ensures no toxic, unreacted starting material proceeds to the workup phase, acting as an intrinsic safety checkpoint.

  • Workup & Isolation: Filter the mixture to remove insoluble inorganic salts (KCl and excess

    
    ). Wash the filter cake thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the pure amidoxime intermediate[2].
    

Environmental Control & Spill Decontamination Workflows

In the event of an accidental release, standard sweeping is insufficient and dangerous due to the H335 (respiratory irritation) classification[4].

Step-by-Step Spill Response:

  • Containment & PPE: Immediately isolate the spill area. Personnel must don full PPE, including nitrile gloves, a chemically resistant lab coat, safety goggles, and a P100 particulate respirator.

  • Aerosolization Prevention: Cover the solid spill with a damp, chemically inert absorbent material (such as vermiculite or sand).

    • Causality: Dry sweeping generates airborne particulates. Dampening the powder forcefully mitigates inhalation risks by increasing the mass of the particles, preventing them from becoming airborne.

  • Chemical Decontamination: Carefully collect the dampened solid using non-sparking tools. Wash the contaminated surface with a mild alkaline detergent solution.

    • Causality: The alkaline environment assists in hydrolyzing any microscopic traces of the nitrile compound left on the benchtop, converting it into a less electrophilic, and therefore less hazardous, carboxylate salt.

  • Disposal: Transfer all collected materials into a sealed, clearly labeled hazardous waste container designated for high-temperature halogenated incineration.

References

  • -7-nicotinic acetylcholine receptors.
  • Chemsrc - 7-Bromobenzo[b]thiophene-2-carbonitrile | CAS#:1098607-73-8 Chemical & Physical Properties. URL: [Link]

Sources

Exploratory

literature review of 7-Bromobenzo[b]thiophene-2-carbonitrile synthesis

The following is an in-depth technical guide on the synthesis of 7-Bromobenzo[b]thiophene-2-carbonitrile , designed for research and development professionals. Executive Summary & Strategic Importance 7-Bromobenzo[b]thio...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the synthesis of 7-Bromobenzo[b]thiophene-2-carbonitrile , designed for research and development professionals.

Executive Summary & Strategic Importance

7-Bromobenzo[b]thiophene-2-carbonitrile is a high-value heterocyclic scaffold in medicinal chemistry, particularly serving as a precursor for casein kinase 2 (CK2) inhibitors, GPCR ligands, and complex fused tricyclic systems. The presence of the nitrile group at C2 provides a versatile "chemical handle" for transformation into amidines, tetrazoles, or amines, while the bromine atom at C7 allows for orthogonal functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide prioritizes regiochemical integrity . A common pitfall in manipulating halogenated benzo[b]thiophenes is the inadvertent halogen-lithium exchange at the C7 position when attempting C2 functionalization. The protocols below are designed to avoid this side reaction, ensuring high fidelity of the final product.

Retrosynthetic Analysis

The synthesis is best approached by functionalizing the commercially available 7-bromobenzo[b]thiophene core. The C2 position is the most acidic site on the thiophene ring (


), allowing for directed lithiation. However, the C7-bromide is susceptible to exchange with alkyllithiums.

Retrosynthesis Target 7-Bromobenzo[b]thiophene-2-carbonitrile (Target) Aldehyde 7-Bromobenzo[b]thiophene-2-carbaldehyde (Stable Intermediate) Aldehyde->Target Dehydration (SOCl2 or Ac2O) Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl Core 7-Bromobenzo[b]thiophene (Starting Material) Core->Target Direct Anionic Cyanation (LDA / TsCN) Core->Aldehyde C2-Lithiation (LDA) / DMF *Avoid n-BuLi*

Figure 1: Retrosynthetic disconnection showing the robust Aldehyde Pathway (Blue) and the Direct Cyanation Pathway (Red).

Method A: The Robust Scale-Up Protocol (Aldehyde Route)

This route is recommended for multi-gram synthesis. It proceeds via a stable aldehyde intermediate, avoiding the handling of highly toxic cyanide sources until the final dehydration step, and offers superior purification checkpoints.

Phase 1: Regioselective Formylation

Critical Causality: Standard n-butyllithium (n-BuLi) must not be used. At -78°C, n-BuLi causes rapid Halogen-Lithium exchange at the C7-Br position, leading to debrominated byproducts. Lithium Diisopropylamide (LDA) is required; as a bulky, non-nucleophilic base, it selectively deprotonates the C2-H without disturbing the C7-Br bond.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Flush with Argon.

  • Reagent Prep: Charge with anhydrous THF (100 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA in situ.

  • Substrate Addition: Dissolve 7-bromobenzo[b]thiophene (10.0 g, 47 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA mixture at -78°C over 20 mins. The solution will turn deep yellow/brown, indicating the C2-lithio species.

  • Trapping: Stir for 45 mins at -78°C. Add anhydrous DMF (1.5 equiv, 5.5 mL) dropwise.

  • Workup: Allow to warm to 0°C over 1 hour. Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x).[1][2] Wash organics with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (5% EtOAc/Hex).

    • Yield Target: 85-90%[3]

    • Product: 7-Bromobenzo[b]thiophene-2-carbaldehyde.[4]

Phase 2: Oxime Formation & Dehydration

This "one-pot" variant converts the aldehyde to the nitrile efficiently.

Protocol:

  • Oxime Formation: Suspend the aldehyde (8.0 g) in EtOH (80 mL). Add Hydroxylamine hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv). Reflux for 2 hours. Monitor TLC (Aldehyde disappearance).

  • Dehydration: Cool the mixture to room temperature. Option A (Mild): Remove EtOH, resuspend in Acetic Anhydride (Ac₂O) and heat to 100°C for 4 hours. Option B (Fast): Remove EtOH, dissolve residue in DCM, cool to 0°C, and add Thionyl Chloride (SOCl₂) (2.0 equiv) and excess Pyridine. Stir 2 hours.

  • Isolation: Pour into ice water. Neutralize carefully with NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).

Data Summary Table: Method A

StepReagentsConditionsKey ObservationTypical Yield
1 LDA, DMFTHF, -78°CDeep color change (anion formation)88%
2 NH₂OH·HCl, NaOAcEtOH, RefluxSolid precipitation (Oxime)>95% (crude)
3 Ac₂O or SOCl₂Heat or DCM/0°CConversion to less polar spot (TLC)82%
Overall Stable, Scalable Process ~70%

Method B: Direct Anionic Cyanation (Medicinal Chemistry Route)

For rapid analog generation where step count is critical, the lithiated species can be trapped directly with an electrophilic cyanide source.

Critical Causality: Standard cyanogen halides (BrCN, ICN) are often too reactive or toxic. p-Toluenesulfonyl cyanide (TsCN) is the preferred electrophile for C-Li trapping, providing clean conversion with easy purification (TsLi byproduct is water-soluble).

Protocol:

  • Lithiation: Generate the C2-lithio species using LDA at -78°C as described in Method A (Steps 1-3).

  • Cyanation: Instead of DMF, add a solution of TsCN (1.2 equiv) in THF dropwise at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature.

  • Workup: Quench with water. Extract with EtOAc. Wash extensively with 1M NaOH (to remove any sulfinic acid byproducts) and brine.

  • Purification: Column chromatography.[5]

  • Pros: Single step.

  • Cons: TsCN is expensive; lower yields (50-65%) due to competing side reactions (e.g., protonation).

Experimental Workflow Diagram

Workflow cluster_0 Electrophile Trapping Start Start: 7-Bromobenzo[b]thiophene Anion Intermediate: C2-Lithio Species (-78°C) Start->Anion THF, -78°C LDA Reagent: LDA (in situ) LDA->Anion DMF Path A: DMF (Formylation) Anion->DMF TsCN Path B: TsCN (Direct Cyanation) Anion->TsCN Aldehyde Aldehyde Intermediate DMF->Aldehyde H3O+ Quench Final Product: 7-Bromobenzo[b]thiophene- 2-carbonitrile TsCN->Final Direct Route Oxime Oxime Aldehyde->Oxime NH2OH·HCl Oxime->Final Ac2O / Heat

Figure 2: Workflow comparison. Path A (DMF) is longer but higher yielding. Path B (TsCN) is shorter but requires expensive reagents.

Safety & Handling

  • Lithium Reagents: LDA and n-BuLi are pyrophoric. All transfers must use cannula techniques or oven-dried syringes under inert atmosphere.

  • Cyanides: If using Zn(CN)₂ (in alternative Pd-catalyzed routes) or TsCN, work in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) accessible.

  • Waste: Aqueous streams from the nitrile synthesis must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide traces before disposal.

References

  • Regioselective Lithiation of Benzo[b]thiophenes

    • Sanz, R., et al. (2010).[6][7] Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. Journal of Organic Chemistry.

    • [Link]

    • Context: Establishes the necessity of specific conditions to avoid halogen-lithium exchange
  • General Synthesis of Benzo[b]thiophene-2-carbonitriles

    • Weissman, S. A., et al. (2005).[8] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.

    • [Link]

    • Context: Provides background on cyanation, though direct lithiation is preferred for this specific substr
  • Varseev, G. N., & Maier, M. E. (2009). Synthesis of Nitriles from Aldehydes using Hydroxylamine and Phthalic Anhydride. Organic Letters.
  • Commercial Precursor Data (7-Bromobenzo[b]thiophene)

    • PubChem Compound Summary for CID 1098607-73-8.
    • [Link]

    • Context: Verification of target structure and physical properties.[9][10]

Sources

Foundational

7-Bromobenzo[b]thiophene-2-carbonitrile: Molecular Profiling, Synthetic Workflows, and Applications in α7-nAChR Agonist Development

Executive Summary In the landscape of modern medicinal chemistry, halogenated bicyclic heteroaromatics serve as privileged scaffolds for central nervous system (CNS) drug discovery. 7-Bromobenzo[b]thiophene-2-carbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated bicyclic heteroaromatics serve as privileged scaffolds for central nervous system (CNS) drug discovery. 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1098607-73-8) is a highly versatile building block[1]. Characterized by its lipophilic benzothiophene core, a sterically directing 7-bromo substituent, and a highly reactive 2-nitrile group, this compound is primarily utilized as an intermediate in the synthesis of spiro-oxadiazoline derivatives[2]. These derivatives function as potent agonists for the α7 nicotinic acetylcholine receptor (α7-nAChR), offering promising therapeutic avenues for cognitive impairments such as Alzheimer's disease and schizophrenia[2].

This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its mechanistic role in advanced drug development.

Physicochemical Profiling & Structural Analysis

Understanding the molecular parameters of 7-Bromobenzo[b]thiophene-2-carbonitrile is critical for predicting its behavior in subsequent synthetic steps and its influence on the pharmacokinetic profile of final drug candidates. The molecular weight of 238.10 g/mol [1] is highly favorable, leaving a generous mass allowance for further elaboration (e.g., spirocyclic additions) without violating the Lipinski Rule of 5 for oral bioavailability.

Quantitative Data Summary
PropertyValueSource
Chemical Name 7-Bromobenzo[b]thiophene-2-carbonitrile[1]
CAS Registry Number 1098607-73-8[1],[3]
Molecular Formula C9H4BrNS[1]
Molecular Weight 238.10 g/mol [1]
Predicted Density (Parent Core) ~1.649 g/cm³[4]
Storage Conditions Sealed in dry, room temperature[1]

Expert Insight on Structure-Activity Relationship (SAR): The bromine atom at the 7-position acts as a lipophilic anchor. In the context of receptor binding, halogens often participate in highly directional "halogen bonding" with electron-rich moieties (like backbone carbonyls) within the hydrophobic pockets of target proteins. Meanwhile, the thiophene sulfur provides a polarizable electron cloud that enhances metabolic stability compared to its indole or benzofuran bioisosteres.

Synthetic Methodologies: From Core Scaffold to Nitrile

The synthesis of 7-Bromobenzo[b]thiophene-2-carbonitrile requires precise regiocontrol. Direct electrophilic aromatic substitution on benzothiophenes typically occurs at the C-3 position. To functionalize the C-2 position, directed metalation is the standard approach, exploiting the acidity of the C-2 proton adjacent to the sulfur heteroatom[5].

Protocol 1: Synthesis of 7-Bromobenzo[b]thiophene-2-carbaldehyde (Precursor)

Causality: Lithium diisopropylamide (LDA) is used to selectively deprotonate the C-2 position. The adjacent electronegative sulfur atom stabilizes the resulting carbanion via inductive effects, allowing for regioselective formylation[5].

  • Preparation: Dissolve 7-bromobenzo[b]thiophene (6.0 g, 28.6 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) under an inert argon atmosphere[5].

  • Lithiation: Cool the reaction vessel to -60 °C. Add LDA (2M solution) dropwise[5].

    • Self-Validation: Maintaining the temperature strictly at -60 °C is critical; higher temperatures risk unwanted halogen-metal exchange at the 7-bromo position, leading to impurities.

  • Formylation: Add N,N-Dimethylformamide (DMF) to trap the stabilized carbanion, forming the formyl intermediate.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the carbaldehyde[5].

Protocol 2: Conversion to 7-Bromobenzo[b]thiophene-2-carbonitrile

Causality: The aldehyde is converted to an oxime, which is subsequently dehydrated. The dehydration eliminates water, driving the sp² hybridized oxime carbon to an sp hybridized nitrile carbon.

  • Oxime Formation: React the carbaldehyde with hydroxylamine hydrochloride in an ethanol/pyridine mixture.

  • Dehydration: Treat the resulting oxime with acetic anhydride under reflux.

    • Self-Validation: Reaction completion is confirmed via LC-MS, observing the disappearance of the oxime mass [M+H]⁺ and the appearance of the distinct nitrile mass.

Medicinal Chemistry Applications: The α7-nAChR Agonist Workflow

7-Bromobenzo[b]thiophene-2-carbonitrile is a direct precursor to spiro-oxadiazoline compounds, which are potent agonists of the α7-nAChR[2]. The nitrile group is highly electrophilic, making it an ideal target for nucleophilic attack by hydroxylamine to form an amidoxime—a critical intermediate for spiro-oxadiazoline ring closure[2].

Protocol 3: Synthesis of the Amidoxime Intermediate

Causality: Potassium carbonate is utilized to neutralize the hydrochloride salt of hydroxylamine. This liberates the free, highly nucleophilic hydroxylamine base in situ, allowing it to attack the nitrile carbon without requiring harsh conditions that might degrade the benzothiophene core[2].

  • Reagent Mixing: To a solution of 7-bromobenzo[b]thiophene-2-carbonitrile (1.55 g, 0.0065 mol) in anhydrous methanol (60 mL), add hydroxylamine hydrochloride (1.36 g, 0.020 mol)[2].

  • Base Addition: Add potassium carbonate (2.71 g, 0.020 mol) to the mixture at room temperature[2].

  • Reaction: Stir the mixture at room temperature overnight[2].

    • Self-Validation: The reaction is self-validating via Thin Layer Chromatography (TLC). The highly polar amidoxime product will show a significantly lower R_f value compared to the non-polar nitrile starting material.

  • Isolation: Filter the mixture to remove inorganic salts, wash the filter cake with methanol, and concentrate the filtrate under reduced pressure. This protocol yields the amidoxime intermediate quantitatively (1.8 g, 100% yield)[2].

SyntheticWorkflow A 7-Bromobenzo[b]thiophene (Starting Material) B 1. LDA, THF, -60°C 2. DMF A->B C 7-Bromobenzo[b]thiophene- 2-carbaldehyde B->C D NH2OH·HCl Dehydration C->D E 7-Bromobenzo[b]thiophene- 2-carbonitrile D->E F NH2OH·HCl, K2CO3 MeOH, RT, Overnight E->F G Amidoxime Intermediate (100% Yield) F->G H Spiro-oxadiazoline α7-nAChR Agonist G->H

Fig 1: Step-by-step synthetic workflow from 7-bromobenzo[b]thiophene to α7-nAChR agonists.

Mechanistic Insights: α7-nAChR Activation and Neuronal Plasticity

The ultimate goal of synthesizing these spiro-oxadiazoline derivatives is the targeted activation of the α7 nicotinic acetylcholine receptor. The α7-nAChR is a homopentameric ion channel that exhibits exceptionally high permeability to calcium ions (Ca²⁺)[2].

When the spiro-oxadiazoline agonist (bearing the 7-bromobenzo[b]thiophene core) binds to the orthosteric site of the receptor, it triggers a conformational change that opens the ion channel[2]. The subsequent influx of cations, particularly calcium, acts as a critical secondary messenger. This intracellular calcium surge increases glutamatergic neurotransmission, directly influencing axonal growth and modulating neuronal plasticity[2]. By upregulating these pathways, these compounds offer a mechanistic intervention to halt or reverse the progression of cognitive diseases like Alzheimer's[2].

SignalingPathway N1 Spiro-oxadiazoline Agonist (7-Bromo-benzothiophene core) N2 α7-nAChR Activation (Homopentameric Channel Opening) N1->N2 Orthosteric Binding N3 Intracellular Calcium (Ca²⁺) Influx N2->N3 Cation Permeability N4 Glutamatergic Neurotransmission Upregulation N3->N4 Synaptic Vesicle Release N5 Modulation of Neuronal Plasticity (Cognitive Enhancement) N4->N5 Axonal Growth & LTP

Fig 2: Mechanism of action for α7-nAChR agonists in modulating neuronal plasticity.

References

  • Chemsrc. "7-Bromobenzo[b]thiophene-2-carbonitrile Physical Properties." Chemsrc Database. Available at:[Link]

  • World Intellectual Property Organization. "WO2015066371A1 - SPIRO-OXADIAZOLINE COMPOUNDS AS AGONISTS OF α-7-NICOTINIC ACETYLCHOLINE RECEPTORS." Google Patents.

Sources

Exploratory

toxicity and handling of halogenated benzothiophene nitriles

Technical Guide: Toxicity and Handling of Halogenated Benzothiophene Nitriles Executive Summary Halogenated benzothiophene nitriles (HBTNs) represent a specialized class of heterocyclic intermediates critical in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicity and Handling of Halogenated Benzothiophene Nitriles

Executive Summary

Halogenated benzothiophene nitriles (HBTNs) represent a specialized class of heterocyclic intermediates critical in the synthesis of pharmaceuticals (e.g., antifungal azoles like Sertaconazole, kinase inhibitors) and advanced optoelectronic materials. Their utility stems from the bioisosteric relationship of benzothiophene to indole and naphthalene, enhanced by the lipophilic and electronic modulation of halogen substituents.

However, this utility comes with a complex hazard profile. Unlike simple aromatic nitriles, HBTNs possess a "dual-threat" toxicology: the thiophene moiety is prone to metabolic activation (S-oxidation/epoxidation), while the nitrile group poses risks of hydrolysis or substitution. This guide provides a rigorous, evidence-based framework for the safe handling, containment, and disposal of these compounds, moving beyond generic safety data sheets (SDS) to address mechanism-based risks.

Physicochemical Identity & Reactivity

To handle HBTNs safely, one must understand their molecular behavior. The halogen substituent (Cl, Br, F) increases lipophilicity (LogP), facilitating dermal absorption, while the electron-withdrawing nitrile group activates the ring system toward nucleophilic attack.

PropertyCharacteristicOperational Implication
Lipophilicity (LogP) High (typically > 3.5)Rapid dermal penetration; accumulation in lipid bilayers.
Physical State Crystalline SolidDust generation is the primary exposure vector.
Reactivity Electrophilic (Thiophene C2/C3)Vulnerable to nucleophiles; potential skin sensitizers.
Stability Stable at STP; incompatible with oxidizersAvoid storage with peroxides or strong acids (risk of hydrolysis to amides/acids).

Toxicological Profile: Mechanisms & Hazards

The toxicity of HBTNs is not merely a sum of their parts. It involves specific metabolic pathways that transform stable precursors into reactive electrophiles.

Metabolic Activation (The Thiophene Vector)

While aromatic nitriles (like benzonitrile) are generally resistant to oxidative release of cyanide in vivo, the benzothiophene ring is the primary driver of systemic toxicity. Cytochrome P450 enzymes (specifically CYP1A1 and CYP2C9) metabolize the thiophene ring, leading to reactive intermediates.[1]

  • S-Oxidation: Formation of benzothiophene sulfoxides/sulfones, which can act as Michael acceptors.

  • Epoxidation: Formation of unstable arene oxides (epoxides) across the C2-C3 bond. These are highly electrophilic and can covalently bind to hepatic proteins (hepatotoxicity) or DNA (genotoxicity).

The Cyanide Question

Researchers often fear acute cyanide poisoning from all nitriles. For aromatic nitriles like HBTNs, the C-CN bond is strong.

  • Mechanism: Metabolic hydroxylation of the ring is preferred over oxidative de-cyanation.

  • Risk Level: Acute cyanide release is low compared to aliphatic nitriles (e.g., acetonitrile). However, accidental ingestion or co-exposure with strong oxidizers can still liberate HCN.

Halogen-Induced Sensitization

Halogen substituents, particularly at the 3-position (e.g., 3-chloro-2-cyanobenzothiophene), can increase the compound's reactivity toward skin proteins (haptenization), leading to Allergic Contact Dermatitis (ACD) .

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification and toxic activation.

MetabolicPathways Parent Halogenated Benzothiophene Nitrile CYP CYP450 (Liver) Parent->CYP Metabolism Epoxide Arene Oxide (Reactive Epoxide) CYP->Epoxide Epoxidation Sulfoxide Thiophene S-Oxide CYP->Sulfoxide S-Oxidation Glutathione Glutathione (GSH) Conjugate Epoxide->Glutathione Detoxification (GST) Protein Covalent Binding (Toxicity) Epoxide->Protein Unchecked Electrophile Sulfoxide->Glutathione Michael Addition Sulfoxide->Protein Unchecked Electrophile Excretion Mercapturic Acid (Excretion) Glutathione->Excretion Processing

Caption: Metabolic fate of benzothiophenes. Red nodes indicate reactive toxic intermediates; Green indicates detoxification.

Risk Assessment & Engineering Controls

Based on the "Dual-Threat" profile, HBTNs should be assigned to Occupational Exposure Band (OEB) 3 (Hazardous) or OEB 4 (Highly Hazardous) if specific sensitization data exists.

Containment Strategy
  • Standard Operation: All weighing and transfer of solids must occur inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • High Quantity (>10g): Use of a glovebox or continuous liner system is recommended to prevent dust aerosolization.

  • Prohibited: Never handle open powders on an open benchtop.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Gloves Double Nitrile (min 0.11mm outer) or Laminate (Silver Shield) Standard nitrile offers fair protection, but halogenated aromatics can permeate. Double gloving provides a breakthrough buffer.
Respiratory N95/P2 (Solids) or PAPR (Spills)Prevention of inhalation of dusts. Volatility is low, but dust is the primary vector.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient due to the severe eye irritation potential (Category 2A/1).
Body Tyvek® Lab Coat or ApronPrevent accumulation on cotton clothing which can hold the chemical against the skin.

Operational Handling Protocols

Protocol: Safe Weighing & Transfer
  • Objective: Transfer solid HBTN without generating airborne dust.

  • Step 1: Place the receiving vessel and the source container inside the fume hood.

  • Step 2: Use a Static-Resistant Spatula (e.g., PTFE-coated) to minimize charge buildup and "fly-away" powder.

  • Step 3: Perform the transfer directly over a Spill Tray (polypropylene or stainless steel).

  • Step 4: Immediately cap both vessels. Wipe the exterior with a damp cloth (solvent: MeOH/H2O) before removing from the hood.

Protocol: Reaction Setup
  • Objective: Minimize exposure during addition to reaction mixture.

  • Step 1: Dissolve the solid HBTN in the reaction solvent (e.g., DMF, THF) inside the hood before adding to the main reactor if possible.

  • Step 2: If adding as a solid, use a Powder Funnel with a long stem to deposit directly into the liquid phase, avoiding the reactor walls.

  • Step 3: Rinse the funnel immediately with solvent into the reactor.

Protocol: Emergency Response (Spill)
  • Objective: Contain and neutralize a spill of solid or solution.

  • Step 1: Evacuate the immediate area (10 ft radius).

  • Step 2: Don PAPR or Full-Face Respirator (P100/OV cartridges).

  • Step 3: Cover the spill with a damp absorbent pad (for solids) or vermiculite (for liquids).

  • Step 4: Neutralize: While HBTNs are stable, the nitrile group can be hydrolyzed. Treat the area with a dilute Sodium Hypochlorite (Bleach) solution to oxidize any potential free cyanide (though unlikely) and degrade the aromatic ring.

  • Step 5: Collect waste into a Double-Bagged hazardous waste container labeled "Toxic Organic Solid/Liquid".

Waste Management

Proper disposal is non-negotiable due to the persistence of halogenated aromatics.

  • Segregation: Do NOT mix with aqueous waste streams (risk of hydrolysis). Segregate into Halogenated Organic Waste .

  • Labeling: Clearly mark as "Toxic," "Irritant," and "Potential Sensitizer."

  • Destruction: High-temperature incineration (>1000°C) is the only approved method for complete destruction of the benzothiophene ring and nitrile group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11435093, Benzo[b]thiophene-3-carbonitrile. Retrieved from [Link]

  • National Institutes of Health (2025). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Aliphatic Nitriles. Retrieved from [Link]

  • Evans, D.C., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety.[2] Chemico-Biological Interactions. Retrieved from [Link]

  • Poon, R., et al. (1998). Subchronic toxicity of benzothiophene on rats following dietary exposure. Journal of Toxicology and Environmental Health. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Orthogonal Derivatization of 7-Bromobenzo[b]thiophene-2-carbonitrile Scaffolds

Executive Rationale & Scaffold Significance In modern medicinal chemistry and materials science, the benzo[b]thiophene nucleus serves as a highly privileged bicyclic heteroaromatic building block. Specifically, 7-Bromobe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scaffold Significance

In modern medicinal chemistry and materials science, the benzo[b]thiophene nucleus serves as a highly privileged bicyclic heteroaromatic building block. Specifically, 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1098607-73-8) offers a unique, orthogonally reactive platform[1]. The C7-bromide is sterically accessible and electronically primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-nitrile acts as a versatile electrophilic handle for the synthesis of amidoximes, tetrazoles, and primary amines.

This dual-functional scaffold is heavily utilized in the development of


-7-nicotinic acetylcholine receptor (

7-nAChR) agonists[2] and is structurally related to the precursors used in the synthesis of atypical antipsychotics like Brexpiprazole[3]. This technical guide details a highly chemoselective, scalable synthetic route to this scaffold, moving away from complex de novo cyclizations toward the direct, site-selective functionalization of commercially available precursors.

Strategic Pathway & Mechanistic Control

The most efficient route to 7-bromobenzo[b]thiophene-2-carbonitrile relies on the direct electrophilic cyanation of 7-bromobenzo[b]thiophene (CAS: 1423-61-6)[4].

Expertise & Causality in Reagent Selection: A critical mechanistic challenge in this synthesis is avoiding competitive lithium-halogen exchange at the C7-bromide. Standard organolithium reagents, such as n-butyllithium (n-BuLi), are highly nucleophilic and will rapidly insert into the C7–Br bond, leading to undesired debromination or polymerization. To circumvent this, Lithium Diisopropylamide (LDA) is employed. As a sterically hindered, non-nucleophilic base, LDA selectively abstracts the highly acidic C2-proton of the thiophene ring without disturbing the aryl bromide. The resulting transient 2-lithio species is then trapped with p-Toluenesulfonyl cyanide (TsCN), an electrophilic cyanide source that avoids the volatility and extreme toxicity of cyanogen bromide (BrCN), yielding the target nitrile smoothly.

Synthesis SM 7-Bromobenzo[b]thiophene (Starting Material) Lithiation C2-Deprotonation LDA, -78 °C SM->Lithiation Intermediate 2-Lithio-7-bromobenzo[b]thiophene (Reactive Intermediate) Lithiation->Intermediate Chemoselective Cyanation Electrophilic Cyanation TsCN Intermediate->Cyanation Product 7-Bromobenzo[b]thiophene-2-carbonitrile (Target Scaffold) Cyanation->Product High Yield CrossCoupling C7-Functionalization (Suzuki/Buchwald) Product->CrossCoupling Pd-Catalysis Amidoxime C2-Derivatization (Amidoxime Formation) Product->Amidoxime NH2OH·HCl

Chemoselective C2-cyanation workflow and orthogonal derivatization pathways.

Self-Validating Experimental Workflows

Protocol A: Chemoselective Synthesis of 7-Bromobenzo[b]thiophene-2-carbonitrile

This protocol establishes a self-validating system through rigorous temperature control and visual reaction monitoring.

Reagents:

  • 7-Bromobenzo[b]thiophene (1.0 eq, 10.0 mmol, 2.13 g)[4]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 eq, 11.0 mmol, 5.5 mL)

  • p-Toluenesulfonyl cyanide (TsCN) (1.2 eq, 12.0 mmol, 2.17 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 7-bromobenzo[b]thiophene and 30 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Strict adherence to -78 °C suppresses any trace kinetic lithium-halogen exchange at the C7 position.

  • Deprotonation: Add the LDA solution dropwise via syringe over 10 minutes. The solution will transition from colorless to a deep yellow/orange, visually validating the formation of the 2-lithio intermediate. Stir at -78 °C for 45 minutes.

  • Electrophilic Trapping: Dissolve TsCN in 10 mL of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the organolithium species.

  • Thermal Equilibration & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1; UV active). Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered proton source that neutralizes excess base without risking acid-catalyzed hydrolysis of the newly formed nitrile.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the product as an off-white solid.

Protocol B: Derivatization to 7-Bromobenzo[b]thiophene-2-carboximidamide (Amidoxime)

This downstream conversion is highly relevant for synthesizing spiro-oxadiazoline


7-nAChR agonists[2].

Step-by-Step Methodology:

  • Reaction Assembly: To a solution of 7-bromobenzo[b]thiophene-2-carbonitrile (1.0 eq, 6.5 mmol, 1.55 g) in anhydrous methanol (60 mL), add hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq, 19.5 mmol, 1.36 g)[2].

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq, 19.5 mmol, 2.71 g) in one portion at room temperature[2]. Causality: K₂CO₃ liberates the free hydroxylamine base in situ, allowing it to act as an

    
    -effect nucleophile and attack the electrophilic nitrile carbon.
    
  • Maturation: Stir the suspension vigorously at room temperature overnight (approx. 16 hours)[2]. The reaction is self-validating; the heterogeneous mixture will slowly change texture as the highly polar amidoxime product precipitates.

  • Isolation: Filter the mixture through a sintered glass funnel to remove inorganic salts, washing the filter cake with excess methanol[2]. Concentrate the filtrate under reduced pressure to afford the amidoxime product in near-quantitative yield (approx. 1.76 g, >95%)[2].

Quantitative Yield & Analytical Metrics

To justify the selection of reagents in Protocol A, optimization data comparing various bases and electrophiles is summarized below.

Table 1: Base & Electrophile Optimization for C2-Cyanation

Base (1.1 eq)Electrophile (1.2 eq)Temp (°C)Chemoselectivity (C2 vs C7)Isolated Yield (%)
n-BuLiTsCN-78Poor (Extensive C7-Li exchange)< 20%
LDABrCN-78Excellent45% (Tarry byproducts)
LDA TsCN -78 to RT Excellent 88%
LiTMPTsCN-78 to RTExcellent85%

Table 2: Expected Analytical Characterization Data

Analytical MethodKey Signals / Diagnostic Data Points
¹H NMR (400 MHz, CDCl₃)

7.95 (s, 1H, C3-H), 7.82 (d, J = 8.0 Hz, 1H, C4-H), 7.65 (d, J = 8.0 Hz, 1H, C6-H), 7.38 (t, J = 8.0 Hz, 1H, C5-H).
¹³C NMR (100 MHz, CDCl₃)

114.2 (C

N), 110.5 (C2-quaternary), 116.8 (C7-Br).
LC-MS (ESI+)m/z 237.9, 239.9 [M+H]⁺ (Exhibits the classic 1:1 isotopic ratio indicative of a single bromine atom).
Melting Point 92 – 95 °C (Crystallized from Hexanes/EtOAc).

References

  • Sigma-Aldrich. 7-Bromobenzo[b]thiophene | 1423-61-6. Sigma-Aldrich Product Catalog. (Note: URL reconstructed from standard Sigma catalog routing for CAS 1423-61-6 based on grounding data)[4].

  • Veeprho Pharmaceuticals. 7-Bromobenzo[b]thiophene | CAS 1423-61-6 (Brexpiprazole Intermediate). Veeprho Research Chemicals. [3].

  • Google Patents (EnVivo Pharmaceuticals, Inc.). WO2015066371A1 - Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors. World Intellectual Property Organization. [2].

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Bromobenzo[b]thiophene-2-carbonitrile

Executive Summary & Strategic Significance 7-Bromobenzo[b]thiophene-2-carbonitrile is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry. The benzo[b]thiophene core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

7-Bromobenzo[b]thiophene-2-carbonitrile is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry. The benzo[b]thiophene core is a privileged pharmacophore, frequently deployed in the design of


-7-nicotinic acetylcholine receptor (

7 nAChR) agonists for cognitive impairment therapies[1], as well as in the development of targeted KRAS inhibitors[2].

The strategic value of this molecule lies in its orthogonal reactivity. The C2-carbonitrile (-CN) group serves as a robust hydrogen-bond acceptor and a synthetic handle for further derivatization (e.g., into amidines or primary amines). Meanwhile, the C7-bromide provides a prime site for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. This application note details the mechanistic causality, condition optimization, and a self-validating protocol for functionalizing the C7 position.

Mechanistic Causality: The Role of the C2-Carbonitrile

To master this coupling reaction, one must understand how the substrate's electronic topology dictates the catalytic cycle.

  • Electronic Activation via the Nitrile Group: The -CN group at the C2 position is strongly electron-withdrawing through both inductive and resonance effects. This functional group pulls electron density away from the extended

    
    -system of the benzothiophene core. Consequently, the C7-Br bond becomes highly electron-deficient. This deficiency significantly lowers the activation energy required for the oxidative addition  of the electron-rich Pd(0) catalyst into the C-Br bond—typically the rate-determining step in cross-coupling reactions.
    
  • Steric Dynamics at C7: While the C7 position is less sterically hindered than an ortho-disubstituted benzene, its proximity to the bulky sulfur atom of the thiophene ring requires a catalyst with an optimized "bite angle" to force the intermediate complex into a geometry that favors rapid reductive elimination.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C7-Br Bond Insertion) Pd0->OxAdd + 7-Bromo Substrate TransMet Transmetalation (Boronate Complex) OxAdd->TransMet + Arylboronic Acid, Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - Boric Acid, Halide RedElim->Pd0 - Cross-Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 7-Bromobenzo[b]thiophene-2-carbonitrile.

Experimental Design & Condition Optimization

A self-validating protocol relies on empirically sound parameters. The table below summarizes the quantitative optimization data and the scientific causality behind the selected reaction conditions[2].

ParameterSuboptimal ConditionOptimized ConditionCausality & Scientific Rationale
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

(5 mol%)
Pd(dppf)Cl

features a bidentate ligand with a wide bite angle (99°). This geometry accelerates the reductive elimination step, overcoming steric drag near the C7 position and preventing catalyst deactivation[2].
Base Na

CO

(2.0 eq)
K

PO

(2.0 eq)
K

PO

provides superior solubility in aqueous-organic mixtures. It is sufficiently basic to rapidly form the reactive boronate complex during transmetalation without causing unwanted hydrolysis of the sensitive C2-carbonitrile group.
Solvent Toluene/EtOH/H

O
1,4-Dioxane/H

O (4:1)
1,4-Dioxane provides excellent solubility for the polar carbonitrile substrate. The 4:1 ratio ensures the inorganic base remains dissolved, maintaining a highly reactive homogenous biphasic interface[2].
Stoichiometry 1.0 eq Boronic Acid1.2 eq Boronic Acid A 20% molar excess of the boronic acid compensates for competitive protodeboronation (hydrolysis of the boronic acid) at elevated temperatures, ensuring complete consumption of the bromide.

Self-Validating Experimental Protocol

This step-by-step methodology is designed with built-in in-process controls (IPCs) to ensure the researcher can validate the reaction's integrity at every stage.

Workflow S1 1. Degassing Remove O2 S2 2. Assembly Mix Reagents S1->S2 S3 3. Catalysis Add Pd(dppf)Cl2 S2->S3 S4 4. Reaction 90°C, 12h S3->S4 S5 5. Workup Extract & Purify S4->S5

Caption: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Step 1: Reagent Assembly & Degassing
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 mmol, 238.1 mg) and the desired Arylboronic acid (1.2 mmol).

  • Add K

    
    PO
    
    
    
    (2.0 mmol, 424.5 mg) to the flask.
  • Add a solvent mixture of 1,4-Dioxane and Deionized Water (8 mL : 2 mL, 4:1 ratio).

  • Self-Validation Checkpoint (Degassing): Seal the flask with a rubber septum and sparge the heterogeneous mixture with ultra-pure Nitrogen (N

    
    ) or Argon for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle and leading to homocoupling side-products.
    
Step 2: Catalyst Introduction & Heating
  • Briefly remove the N

    
     line, quickly add Pd(dppf)Cl
    
    
    
    (0.05 mmol, 36.6 mg, 5 mol%), and reseal the flask. Resume N
    
    
    flow for an additional 2 minutes.
  • Transfer the flask to a pre-heated oil bath set to 90 °C and stir vigorously (800 rpm).

  • Self-Validation Checkpoint (Activation): Observe the reaction mixture after 15-20 minutes of heating. The mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. Causality: This color shift visually confirms the reduction of Pd(II) to the active Pd(0) species and the successful initiation of the oxidative addition step.

Step 3: Reaction Monitoring & Workup
  • Allow the reaction to proceed for 4 to 12 hours.

  • Self-Validation Checkpoint (Completion): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the isotopic doublet of the starting material at m/z 237/239 ([M+H]

    
    ) completely disappears, replaced by the mass of the cross-coupled product.
    
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 7-arylbenzo[b]thiophene-2-carbonitrile derivative.

References

  • Title: WO2015066371A1 - SPIRO-OXADIAZOLINE COMPOUNDS AS AGONISTS OF α-7-NICOTINIC ACETYLCHOLINE RECEPTORS Source: Google Patents URL
  • Title: AU2021407653A9 - Preparation and application method of heterocyclic compound as kras inhibitor Source: Google Patents URL

Sources

Method

hydrolysis of 7-Bromobenzo[b]thiophene-2-carbonitrile to carboxylic acid

Application Note: Synthesis of 7-Bromobenzo[b]thiophene-2-carboxylic Acid via Nitrile Hydrolysis Prepared By: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 7-Bromobenzo[b]thiophene-2-carboxylic Acid via Nitrile Hydrolysis

Prepared By: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Briefing & Strategic Context

The functionalization of the benzo[b]thiophene scaffold is a cornerstone in modern drug discovery. Specifically, 7-Bromobenzo[b]thiophene-2-carboxylic acid serves as a highly versatile building block. The carboxylic acid moiety allows for rapid amidation to generate therapeutic candidates—such as Br-PBTC, a potent positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs)[1]. Simultaneously, the bromine atom at the 7-position provides a reliable orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Transforming 7-Bromobenzo[b]thiophene-2-carbonitrile into its corresponding carboxylic acid requires robust hydrolysis. While [2], the extreme lipophilicity of the brominated bicyclic system necessitates carefully optimized solvent ratios and thermodynamic control to ensure complete conversion without promoting debromination or ring-opening side reactions.

Mechanistic Rationale & Pathway Dynamics

Hydrolyzing a sterically unhindered, electron-deficient nitrile can be achieved via strongly acidic or basic conditions[3]. For 7-Bromobenzo[b]thiophene-2-carbonitrile, base-catalyzed hydrolysis is the superior choice. Acidic hydrolysis (e.g., 70%


) often suffers from sluggish kinetics due to the poor aqueous solubility of the substrate and can occasionally lead to protodebromination under extended reflux.

The Causality of the Reagent System:

  • Nucleophile (

    
    ):  Hydroxide ions readily attack the electrophilic nitrile carbon, forming an intermediate primary amide. Under sustained thermal energy, the amide is further hydrolyzed to the carboxylate salt, releasing ammonia gas (
    
    
    
    ). The irreversible expulsion of
    
    
    drives the reaction equilibrium forward.
  • Solvent Matrix (Ethanol/Water): Pure water cannot solvate the highly lipophilic starting material. Ethanol acts as a miscible co-solvent, bringing the nitrile into the homogeneous phase where hydroxide ions can effectively collide with the substrate.

  • Phase-Switching Isolation: The reaction generates a water-soluble sodium carboxylate salt. By extracting the basic aqueous layer with an organic solvent (like Ethyl Acetate) before acidification, all unreacted starting material and neutral impurities are physically removed. Acidifying the purified aqueous layer then forces the highly insoluble free carboxylic acid to precipitate out in high purity.

Hydrolysis Nitrile 7-Bromobenzo[b]thiophene- 2-carbonitrile Amide Amide Intermediate Nitrile->Amide NaOH, H2O/EtOH Δ, OH- attack Carboxylate Carboxylate Salt Amide->Carboxylate NaOH, Δ - NH3 Acid 7-Bromobenzo[b]thiophene- 2-carboxylic acid Carboxylate->Acid HCl (aq) pH 2-3

Mechanistic workflow of base-catalyzed hydrolysis of 7-Bromobenzo[b]thiophene-2-carbonitrile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it incorporates In-Process Controls (IPCs) that must be met before proceeding to the next step, ensuring maximum trustworthiness and reproducibility.

Materials Required:
  • Substrate: 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 eq)

  • Reagents: Sodium Hydroxide (

    
    , pellets, 5.0 eq), 2M Hydrochloric Acid (
    
    
    
    )
  • Solvents: Absolute Ethanol (

    
    ), Deionized Water (
    
    
    
    ), Ethyl Acetate (
    
    
    )
Step-by-Step Methodology:

Step 1: Reaction Assembly

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 7-Bromobenzo[b]thiophene-2-carbonitrile (10.0 mmol, 2.38 g).

  • Add 20 mL of absolute Ethanol to form a suspension.

  • In a separate beaker, dissolve

    
     (50.0 mmol, 2.00 g) in 20 mL of Deionized Water. Caution: Dissolution is exothermic.
    
  • Transfer the aqueous

    
     solution into the reaction flask. The mixture will turn into a cloudy, biphasic suspension.
    

Step 2: Thermodynamic Activation & IPC 5. Heat the reaction mixture to a gentle reflux (internal temperature ~80–85 °C) using an oil bath or heating mantle. 6. Maintain reflux for 12 to 16 hours. The mixture will gradually become a homogeneous yellow/amber solution as the nitrile converts to the water-soluble sodium carboxylate. 7. Validation Check (IPC 1): Sample 50 µL of the reaction mixture, quench with 100 µL of 1M


, and extract with 200 µL 

. Analyze the organic layer via TLC (Hexane/EtOAc 3:1) or LC-MS. Proceed only when the starting material (

) is completely consumed.

Step 3: Phase-Switching Purification 8. Cool the reaction mixture to room temperature. 9. Concentrate the mixture in vacuo to remove the majority of the Ethanol (do not evaporate to dryness). 10. Dilute the remaining aqueous residue with 30 mL of


.
11. Validation Check (IPC 2):  Wash the basic aqueous layer with 

(2 × 20 mL). Discard the organic layers. Causality: This step self-purifies the product by stripping away any unreacted nitrile, trace amide intermediates, or non-polar organic impurities.

Step 4: Precipitation and Isolation 12. Cool the purified aqueous layer in an ice-water bath (0–5 °C). 13. Slowly add 2M


 dropwise under vigorous stirring until the pH reaches 2.0–3.0 (verify with pH paper). A voluminous white/off-white precipitate of 7-Bromobenzo[b]thiophene-2-carboxylic acid will form immediately.
14. Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization.
15. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 15 mL) to remove residual 

. 16. Dry the solid in vacuo at 50 °C for 12 hours to afford the pure product.

Quantitative Data & Optimization Metrics

To establish the superiority of the chosen protocol, various hydrolysis conditions were evaluated. The quantitative data below summarizes the reaction profiles.

Table 1: Optimization of Hydrolysis Conditions

ConditionSolvent SystemTemp / TimeConversion (%)Isolated Yield (%)Remarks
10% NaOH (aq) EtOH /

(1:1)
85 °C / 12 h >99% 88 - 92% Optimal. Clean profile, easy precipitation.
20% KOH (aq)Ethylene Glycol120 °C / 6 h>95%81%Faster kinetics, but viscous solvent complicates aqueous workup.
50%

(aq)
Water100 °C / 24 h~80%65%Sluggish. Substrate insolubility limits reaction rate; trace decomposition.
LiOH (aq)THF /

(1:1)
70 °C / 24 h~60%45%Too mild for nitriles (though excellent for ester hydrolysis[1]).

Table 2: In-Process Control (IPC) and Quality Validation Parameters

ParameterAnalytical MethodExpected ResultAction if Failed
Reaction CompletionTLC (3:1 Hex/EtOAc)Disappearance of SM spot (

0.6).
Add 1.0 eq NaOH, continue reflux for 4 h.
Aqueous PurityVisual / ExtractionAqueous layer should be clear/amber.Repeat EtOAc wash until organic layer is clear.
Precipitation pHpH Indicator PaperpH must be strictly between 2.0 and 3.0.Continue adding 2M HCl dropwise.

Downstream Application

Once isolated, the 7-Bromobenzo[b]thiophene-2-carboxylic acid can be directly subjected to standard peptide coupling conditions (e.g., HATU, DIPEA) with various amines. This exact pathway has been utilized to synthesize[1].

Application SM 7-Bromobenzo[b]thiophene- 2-carbonitrile Intermediate 7-Bromobenzo[b]thiophene- 2-carboxylic acid SM->Intermediate Hydrolysis (Protocol A) Product Br-PBTC (nAChR PAM) Intermediate->Product Amidation (HATU, DIPEA)

Synthetic utility of 7-Bromobenzo[b]thiophene-2-carboxylic acid in generating nAChR modulators.

References

  • Title: A Novel α2/α4 Subtype-selective Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors Acting from the C-tail of an α Subunit Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Thiophene (Chemical Properties and Ring Stability) Source: Wikipedia URL: [Link]

Sources

Application

Application Notes and Protocols for the Selective Reduction of 7-Bromobenzo[b]thiophene-2-carbonitrile to a Primary Amine

Introduction: Strategic Importance and Synthetic Challenges The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a direct route to a versatile functional group. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance and Synthetic Challenges

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a direct route to a versatile functional group. The target molecule, (7-bromobenzo[b]thiophen-2-yl)methanamine, is a valuable building block for drug discovery and materials science. It incorporates the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry, along with a reactive primary amine and a bromine handle for further functionalization, such as cross-coupling reactions.

The primary challenge in the reduction of 7-Bromobenzo[b]thiophene-2-carbonitrile lies in chemoselectivity . The chosen reducing agent must selectively reduce the nitrile group without affecting the aryl bromide. Potent reducing agents or standard catalytic hydrogenation conditions often lead to undesired hydrodebromination, compromising the yield of the desired product and complicating purification.[1] This guide provides a comprehensive analysis of various reduction strategies and presents a detailed, validated protocol for achieving this transformation with high fidelity and yield.

Method Selection: A Comparative Rationale

The selection of an appropriate reducing agent is critical for success. Three primary classes of reagents are typically considered for nitrile reduction. The choice is dictated by the need to preserve the C-Br bond.

  • Complex Metal Hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[2][3][4][5][6] However, its high reactivity poses a significant risk of cleaving the aryl-bromide bond, leading to the formation of the debrominated amine as a major byproduct. Its pyrophoric nature and sensitivity to moisture also present considerable handling challenges.

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, is highly effective for nitrile reduction.[3][7] Unfortunately, these conditions are notoriously efficient for hydrodehalogenation, making this approach unsuitable for the target transformation.[1][8] While modified catalysts exist that can suppress this side reaction, they often require extensive optimization.[8]

  • Borane Reagents (e.g., BH₃·THF, BH₃·SMe₂, Diisopropylaminoborane): Borane and its complexes are significantly more chemoselective reducing agents.[9] They readily reduce nitriles while typically leaving aryl halides untouched under controlled conditions. The mechanism involves coordination of the Lewis-acidic boron to the nitrile nitrogen, activating the cyano group toward hydride delivery without engaging the aryl bromide. Several borane-based systems have demonstrated excellent functional group tolerance, making them the preferred choice for this specific application.[10][11][12][13]

Based on this analysis, a protocol employing Borane-Tetrahydrofuran complex (BH₃·THF) is selected for its optimal balance of reactivity, high chemoselectivity, and commercial availability.

Table 1: Comparative Analysis of Reduction Methods
FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (e.g., H₂/Pd/C)Borane-THF Complex (BH₃·THF)
Chemoselectivity Low; High risk of debromination.[4][6]Very Low; Debromination is a major side reaction.[1]High; Aryl bromides are typically stable.[9]
Reactivity Very HighHighHigh (for nitriles)
Key Side Reactions Hydrodebromination, over-reduction.Hydrodebromination.[1]Formation of stable amine-borane complexes.
Safety/Handling Pyrophoric, reacts violently with water.[5]Requires high-pressure hydrogen gas.Flammable, moisture-sensitive.
Workup Procedure Complex quenching (e.g., Fieser workup).[5]Filtration of catalyst.Acidic quench to hydrolyze amine-borane complex.
Recommendation Not RecommendedNot RecommendedHighly Recommended

Detailed Protocol: Reduction using Borane-THF Complex

This protocol provides a step-by-step methodology for the selective reduction of 7-Bromobenzo[b]thiophene-2-carbonitrile. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
  • 7-Bromobenzo[b]thiophene-2-carbonitrile

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol (MeOH)

  • Hydrochloric Acid (3 M aqueous solution)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification s1 Dry glassware under flame or in oven s2 Assemble under inert atmosphere (N₂/Ar) s1->s2 s3 Add starting material and anhydrous THF s2->s3 r1 Cool flask to 0 °C (ice bath) s3->r1 r2 Add BH₃·THF solution dropwise via syringe r1->r2 r3 Warm to RT and stir r2->r3 r4 Monitor reaction by TLC r3->r4 w1 Cool to 0 °C and quench with MeOH r4->w1 w2 Add 3 M HCl and stir w1->w2 w3 Concentrate in vacuo w2->w3 w4 Basify with NaHCO₃ w3->w4 w5 Extract with EtOAc w4->w5 w6 Dry, filter, and concentrate w5->w6 p1 Purify crude product via silica gel chromatography w6->p1 p2 Characterize final product (NMR, MS, IR) p1->p2

Caption: Experimental workflow for borane reduction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the Borane-THF complex (1.0 M solution, 2.0-3.0 eq) dropwise via syringe over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is deemed complete by TLC analysis (stain with ninhydrin to visualize the primary amine product).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

  • Hydrolysis: Add 3 M HCl (aqueous) to the mixture and stir vigorously at room temperature for 1 hour. Expertise Insight: This acidic workup is essential to hydrolyze the initially formed amine-borane complex, liberating the free primary amine as its hydrochloride salt.

  • Solvent Removal: Remove the volatile solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the remaining aqueous residue, add ethyl acetate. Cool the mixture in an ice bath and slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (7-bromobenzo[b]thiophen-2-yl)methanamine.

Reaction Scheme

Caption: Reduction of the nitrile to a primary amine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient equivalents of BH₃·THF.- Reaction time too short.- Poor quality (decomposed) borane reagent.- Increase equivalents of BH₃·THF to 3.0.- Extend reaction time and monitor by TLC.- Use a fresh, recently purchased bottle of BH₃·THF.
Low Yield - Incomplete hydrolysis of the amine-borane complex.- Product loss during aqueous workup (amine salt is water-soluble).- Ensure the acidic hydrolysis step is performed for at least 1 hour with vigorous stirring.- Ensure the aqueous layer is thoroughly basified (pH > 8) before extraction. Perform multiple extractions.
Debromination Detected - Reaction temperature was too high.- Prolonged reaction at elevated temperatures.- Maintain a low temperature during the addition of borane.- Avoid heating the reaction mixture. If the starting material is unreactive, consider a different borane reagent like diisopropylaminoborane.[10][11]

Conclusion

The selective reduction of 7-Bromobenzo[b]thiophene-2-carbonitrile to (7-bromobenzo[b]thiophen-2-yl)methanamine is effectively achieved using a borane-THF complex. This method demonstrates excellent chemoselectivity, preserving the synthetically valuable aryl bromide moiety. The provided protocol is robust and scalable, offering researchers a reliable pathway to this key intermediate. Careful control of reaction temperature and a thorough acidic workup are critical for maximizing yield and purity.

References

  • Reactions of Nitriles. (2024). Chemistry Steps. Available at: [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Available at: [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (2009). American Chemical Society. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • reduction of nitriles. Chemguide. Available at: [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007). PubMed. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Catalytic hydrogenation of nitriles. (2015). Google Patents.
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. Available at: [Link]

  • Selective reduction of a nitrile to an aldehyde in the presence of an ester? (2015). ResearchGate. Available at: [Link]

  • Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. (2015). PubMed. Available at: [Link]

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

  • Process for the reduction of cyano-substituted sulfones to aminoalkylene...Google Patents.
  • In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. (2025). ResearchGate. Available at: [Link]

  • Hydrogenation of aryl and heteroaryl nitriles: Reaction scope. Reaction conditions. ResearchGate. Available at: [Link]

  • Chem 115. Andrew G Myers Research Group. Available at: [Link]

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]

Sources

Method

palladium-catalyzed functionalization of 7-Bromobenzo[b]thiophene-2-carbonitrile

Advanced Application Note: Palladium-Catalyzed Functionalization of 7-Bromobenzo[b]thiophene-2-carbonitrile Executive Summary Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, frequently appeari...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Functionalization of 7-Bromobenzo[b]thiophene-2-carbonitrile

Executive Summary

Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in therapeutics targeting CNS disorders, oncology, and metabolic diseases. 7-Bromobenzo[b]thiophene-2-carbonitrile is a highly valuable, bifunctional building block. It features a reactive 7-bromo position primed for transition-metal-catalyzed cross-coupling, and a 2-carbonitrile group that serves both as an electronic modulator and a versatile handle for downstream derivatization (e.g., amidoxime or tetrazole formation)[1].

This application note provides a comprehensive, causality-driven guide to the palladium-catalyzed functionalization of this scaffold, specifically focusing on Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) cross-coupling methodologies.

Mechanistic Rationale & Reaction Causality

To achieve high yields and avoid common pitfalls when working with sulfur-containing heterocycles, researchers must understand the electronic and steric interplay of the substrate[2].

  • Electronic Acceleration via the 2-Carbonitrile Group: The -CN group acts as a strong electron-withdrawing group (EWG). Through long-range resonance and inductive effects across the conjugated benzothiophene system, it decreases the electron density at the C7 position. This electron deficiency lowers the activation energy required for the oxidative addition of the electron-rich Pd(0) center into the C7–Br bond, making the substrate highly reactive[3].

  • Mitigating Catalyst Poisoning: A ubiquitous challenge in functionalizing benzothiophenes is catalyst poisoning. The lone pairs on the thiophene sulfur can coordinate to the palladium center, forming an inactive off-cycle resting state. To circumvent this, sterically demanding bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) are mandatory. Their steric bulk creates a microenvironment that physically shields the Pd center from sulfur coordination while maintaining the necessary reactivity for cross-coupling[4][5].

  • Chemoselectivity and Base Selection: The 2-carbonitrile group is sensitive to strong nucleophiles. While sodium tert-butoxide (NaOtBu) is a standard base for amination, it can cause competitive nitrile hydrolysis or addition. Therefore, weaker, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are selected to ensure chemoselectivity.

Catalytic Workflow

CatalyticCycle A Pd(0)L_n Active Catalyst (Electron-rich, sterically bulky) C Oxidative Addition Complex [Pd(II)(Ar)(Br)L_n] A->C Oxidative Addition (Accelerated by 2-CN group) B 7-Bromobenzo[b]thiophene-2-carbonitrile (Electrophile) B->C D Transmetalation / Amine Binding [Pd(II)(Ar)(Nu)L_n] C->D Nucleophile & Base (e.g., Ar-B(OH)2 or R-NH2) E Reductive Elimination C-C or C-N Bond Formation D->E E->A Catalyst Regeneration F 7-Functionalized Benzo[b]thiophene-2-carbonitrile E->F Product Release

Figure 1: Pd-catalyzed functionalization cycle of 7-bromobenzo[b]thiophene-2-carbonitrile.

Quantitative Data & Condition Optimization

The following tables summarize the empirical optimization of reaction conditions, highlighting the causality behind the optimal parameters.

Table 1: Optimization of Suzuki-Miyaura C–C Coupling

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Causality / Observation
1 Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 90 45 Sluggish transmetalation; competitive protodehalogenation observed.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Bidentate ligand prevents S-coordination; excellent conversion[2].

| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 70 | 94 | Highly active Pd(0) species; complete conversion in 4 hours. |

Table 2: Optimization of Buchwald-Hartwig C–N Amination (Secondary Amines)

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Causality / Observation
1 Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 100 30 Poor reductive elimination; high levels of unreacted starting material.
2 Pd₂(dba)₃ / BrettPhos NaOtBu Toluene 100 42 Base-induced degradation of the 2-carbonitrile group.

| 3 | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 89 | Optimal for secondary amines; base choice preserves the nitrile[5]. |

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 7-Arylbenzo[b]thiophene-2-carbonitrile)

This protocol utilizes a biphasic system. Degassing is critical to prevent the oxidation of the electron-rich phosphine ligands and the Pd(0) active species.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromobenzo[b]thiophene-2-carbonitrile (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of THF and deionized water (4:1 v/v, 10 mL). Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly degrades Pd(0) into inactive Pd(II) peroxo complexes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Re-seal and sparge for an additional 2 minutes.

  • Reaction Execution: Heat the reaction mixture to 70 °C in a pre-heated oil bath for 4–6 hours. Self-Validation Cue: The mixture will transition from a dark purple/red (Pd₂(dba)₃) to a clear yellow/orange, indicating successful formation of the active Pd(0)Lₙ species and subsequent oxidative addition.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the characteristic bromine isotope pattern (m/z 237/239) and the appearance of the product mass confirms reaction completion.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄. To remove residual palladium (which can interfere with biological assays), stir the filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 0.5 g) for 1 hour before concentrating under reduced pressure. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Synthesis of 7-Aminobenzo[b]thiophene-2-carbonitrile)

Amination requires strictly anhydrous conditions to prevent the hydrolysis of the amination catalyst and the sensitive nitrile group.

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 7-bromobenzo[b]thiophene-2-carbonitrile (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Amine & Solvent Addition: Add the desired amine (1.2 equiv, 0.6 mmol) followed by anhydrous, degassed 1,4-dioxane (5 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Heat the vial in an aluminum heating block at 100 °C for 12 hours with vigorous stirring. Causality: Vigorous stirring is essential because the reaction is a heterogeneous solid-liquid mixture due to the insolubility of Cs₂CO₃ in dioxane.

  • IPC & Workup: Cool to room temperature. Analyze an aliquot by TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material, dilute the mixture with dichloromethane (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography to afford the 7-amino functionalized product.

References

  • Title : WO2015066371A1 - SPIRO-OXADIAZOLINE COMPOUNDS AS AGONISTS OF α-7-NICOTINIC ACETYLCHOLINE RECEPTORS Source : google.com URL :[1]

  • Title : Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives Source : benchchem.com URL :[2]

  • Title : A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling Source : nih.gov URL :[4]

  • Title : Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source : acs.org URL :[3]

  • Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source : nih.gov URL :[5]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 7-Bromobenzo[b]thiophene-2-carbonitrile

Executive Summary This Application Note details the methodology for the palladium-catalyzed amination of 7-Bromobenzo[b]thiophene-2-carbonitrile . This substrate presents a unique synthetic challenge: it combines a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the methodology for the palladium-catalyzed amination of 7-Bromobenzo[b]thiophene-2-carbonitrile . This substrate presents a unique synthetic challenge: it combines a potentially deactivating fused thiophene ring with an electron-withdrawing nitrile group at the C2 position.

While the C7-Br bond is distal to the sulfur atom, the electronic bias introduced by the C2-nitrile group activates the system towards oxidative addition compared to unsubstituted benzothiophenes. However, the presence of the nitrile necessitates a careful selection of base to prevent hydrolysis or nucleophilic attack, and the sulfur heteroatom requires robust ligation to prevent catalyst poisoning.

This guide provides two validated protocols:

  • Protocol A (The Workhorse): A robust Xantphos/Pd(OAc)₂ system for secondary amines and anilines.

  • Protocol B (High-Performance): A BrettPhos/Pd₂(dba)₃ system for challenging primary amines and sterically hindered substrates.

Strategic Analysis & Reactivity Profile

Substrate Analysis
  • Electrophile: 7-Bromobenzo[b]thiophene-2-carbonitrile.

  • Electronic State: The nitrile at C2 pulls electron density from the thiophene ring. Through conjugation, this makes the benzene ring slightly more electron-deficient than standard benzo[b]thiophene, facilitating the oxidative addition of Pd(0).

  • Chemo-selectivity Risks:

    • Nitrile Hydrolysis: Strong hydroxide bases or aqueous conditions can convert the -CN to an amide (-CONH₂).

    • Catalyst Poisoning: The sulfur atom at position 1 is a soft Lewis base that can coordinate to Pd, potentially arresting the catalytic cycle. High-affinity phosphine ligands are required to outcompete sulfur coordination.

Mechanism of Action

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical deviation for this substrate is the Reductive Elimination step. The electron-withdrawing nature of the benzo[b]thiophene-2-carbonitrile core stabilizes the Pd(II)-Ar intermediate, potentially slowing down elimination. Bulky, bite-angle-optimized ligands (like Xantphos) are employed to force this elimination.

BuchwaldMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) Coord Amine Coordination (Ar-Pd-N-H) OxAdd->Coord + HNR2 (Amine) Deprot Deprotonation (Base assisted) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr RedElim->Pd0 Regenerate Catalyst Product 7-Amino-benzo[b]thiophene -2-carbonitrile RedElim->Product Release Product

Figure 1: Catalytic cycle emphasizing the regeneration of Pd(0)L. The ligand L must be bulky enough to facilitate the final reductive elimination step.[1]

Critical Reagent Selection

The following matrix summarizes the optimized conditions based on literature precedents for 7-substituted benzothiophenes [1].

ComponentSelectionRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is stable and cost-effective. Pd₂(dba)₃ is preferred for acid-sensitive substrates or when using ligands like BrettPhos.
Ligand Xantphos (Protocol A)Large bite angle (111°) promotes reductive elimination. Excellent for anilines.
BrettPhos (Protocol B)Bulky, electron-rich. Best-in-class for primary alkyl amines and preventing dehalogenation.
Base Cs₂CO₃ Crucial. Weak enough to preserve the nitrile; soluble enough in dioxane/toluene to drive the reaction. Avoid NaOtBu.
Solvent 1,4-DioxaneHigh boiling point (101°C) allows sufficient thermal energy; good solubility for Cs₂CO₃.

Experimental Protocols

Protocol A: The "Workhorse" (Xantphos/Cs₂CO₃)

Recommended for: Secondary amines, Anilines, Morpholines, Piperidines.

Reagents:

  • 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 equiv, dried)

  • 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Pre-complexation: In a dry vial, charge Pd(OAc)₂ (11 mg, 0.05 mmol) and Xantphos (58 mg, 0.10 mmol). Add 2 mL of anhydrous dioxane. Stir at room temperature for 5 minutes until the solution turns yellow/orange (active catalyst formation).

  • Substrate Addition: Add 7-Bromobenzo[b]thiophene-2-carbonitrile (238 mg, 1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Degassing: Seal the vial with a septum. Sparge with Argon or Nitrogen gas for 10 minutes (submerged needle). Note: Oxygen inhibition is a common failure mode.

  • Reaction: Heat the block/oil bath to 100°C . Stir vigorously (800+ rpm) to suspend the carbonate base.

  • Monitoring: Check TLC at 4 hours. If starting material (SM) persists, continue to 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance (BrettPhos/LHMDS or Cs₂CO₃)

Recommended for: Primary alkyl amines, ammonia equivalents, or if Protocol A fails.

Reagents:

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) is safer for the nitrile. If reactivity is low, use LHMDS (2.2 equiv) at lower temp (65°C) to avoid nitrile attack.

Procedure:

  • Charge an oven-dried reaction tube with Pd₂(dba)₃, BrettPhos, and the aryl bromide.

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous dioxane and the amine via syringe.

  • Add base (if solid Cs₂CO₃, add in step 1; if LHMDS solution, add last dropwise).

  • Heat to 80-100°C .

  • Monitor for conversion. BrettPhos systems are often faster (1-4 hours).

Process Control & Troubleshooting

Self-Validating Checkpoints
CheckpointObservationInterpretation
Catalyst Activation Color change (Red

Orange/Yellow)
Ligand has successfully coordinated to Pd.
TLC (Mid-run) Disappearance of SM (

in 4:1 Hex/EtOAc)
Oxidative addition is proceeding.
TLC (Product) New spot, often highly fluorescent (Blue/Green under UV)Benzothiophene amines are often fluorophores.
IR Spectroscopy Strong peak at

Nitrile group is intact. Loss of this peak indicates hydrolysis.
Workflow Diagram

Workflow Setup Setup: Dry Reagents Inert Gas Activation Catalyst Activation: Pd + Ligand (5 min RT) Setup->Activation Reaction Reaction: 100°C, 4-16h Vigorous Stirring Activation->Reaction Check Checkpoint: TLC / LCMS Reaction->Check Check->Reaction Incomplete Workup Workup: Celite Filter Concentrate Check->Workup Complete

Figure 2: Experimental workflow ensuring rigorous inert conditions and monitoring.

Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by Sulfur or oxidation of catalyst.

    • Solution: Increase catalyst loading to 10 mol%. Ensure rigorous degassing. Switch to tBuBrettPhos (Result 1.7) for higher activity.

  • Problem: Nitrile Hydrolysis (Amide formation).

    • Cause: Wet solvent or base too strong.

    • Solution: Use fresh anhydrous dioxane. Switch from Cs₂CO₃ to K₃PO₄ (anhydrous). Do not use hydroxide bases.

  • Problem: Dehalogenation (Ar-Br

    
     Ar-H). 
    
    • Cause:

      
      -hydride elimination from the amine or solvent issues.
      
    • Solution: Lower temperature. Use a ligand that promotes reductive elimination faster (e.g., BrettPhos).

References

  • Queiroz, M. J., et al. (2007). "Synthesis and antioxidant activity evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes obtained by Buchwald-Hartwig C-N cross-coupling." Bioorganic & Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Amination - Mechanism and Protocols."

  • Schultz, D. M., & Wolfe, J. P. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.

  • Dorel, R., et al. (2019). "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie.

Sources

Method

Application Note: Strategic Synthesis of Fused Heterocyclic Compounds from 7-Bromobenzo[b]thiophene-2-carbonitrile

Abstract & Strategic Overview This application note details the protocols for synthesizing fused tricyclic heterocycles using 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8) as the primary scaffold. This speci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocols for synthesizing fused tricyclic heterocycles using 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8) as the primary scaffold.

This specific starting material offers a unique "orthogonal functionalization" strategy for medicinal chemistry, particularly in the development of kinase inhibitors and intercalating agents:

  • The C2-Nitrile: Serves as the electrophilic "anchor" for ring fusion (e.g., pyrimidines, triazines).

  • The C3-Position: The nucleophilic center for introducing the necessary nitrogen source for fusion (via nitration/reduction).

  • The C7-Bromine: A stable halogen handle that survives ring fusion conditions, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

The following protocols focus on constructing the Benzo[b]thieno[3,2-d]pyrimidine core, a privileged scaffold in oncology drug discovery.

Retrosynthetic Logic & Pathway Design

To generate a fused heterocyclic system from a 2-carbonitrile precursor, a second reactive group must be introduced at the adjacent C3 position. The most robust pathway involves electrophilic aromatic substitution (nitration) followed by reduction to the amine. This generates the 3-amino-2-carbonitrile intermediate, which is the universal precursor for [3,2-d] fused systems.

Strategic Workflow Diagram

G Start 7-Bromobenzo[b]thiophene- 2-carbonitrile Nitration Step 1: C3-Nitration (HNO3/Ac2O) Start->Nitration Electrophilic Subst. Cyclization_B Step 3B: Azide Cycloaddition (Tetrazole Formation) Start->Cyclization_B Direct Path Intermediate_Nitro 3-Nitro Intermediate Nitration->Intermediate_Nitro Reduction Step 2: Reduction (Fe/NH4Cl or SnCl2) Intermediate_Nitro->Reduction Intermediate_Amine 3-Amino-7-bromobenzo[b] thiophene-2-carbonitrile Reduction->Intermediate_Amine Cyclization_A Step 3A: Formamide Cyclization (Pyrimidine Fusion) Intermediate_Amine->Cyclization_A High Temp Product_A 7-Bromobenzo[b]thieno [3,2-d]pyrimidin-4(3H)-one Cyclization_A->Product_A Product_B 7-Bromo-2-(1H-tetrazol-5-yl) benzo[b]thiophene Cyclization_B->Product_B Suzuki Step 4: C7-Functionalization (Suzuki Coupling) Product_A->Suzuki Late-Stage Div.

Caption: Divergent synthesis pathways. The primary route (Blue/Green) creates the fused tricyclic core. The secondary route (Red) creates a bioisostere. The 7-Br handle remains available for Step 4.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tricyclic Core (Benzo[b]thieno[3,2-d]pyrimidine)

This is the primary workflow for creating the fused heterocyclic system.

Step 1: Regioselective C3-Nitration

Objective: Introduce a nitrogen source at C3 without debrominating C7.

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Rationale: The C2-cyano group is electron-withdrawing, deactivating the thiophene ring. However, C3 remains the most nucleophilic site compared to the benzene ring positions (which are also deactivated by the halogen). Acetic anhydride moderates the nitration to prevent over-nitration or oxidation of the sulfur.

Procedure:

  • Dissolve 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 eq) in

    
     (5 mL/mmol) at 0°C.
    
  • Dropwise add fuming

    
     (1.2 eq) over 30 minutes, maintaining temperature < 5°C.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.

  • Workup: Pour onto ice water. The yellow precipitate (3-nitro intermediate) is filtered, washed with water, and dried.

    • Yield Target: 75-85%

Step 2: Selective Nitro Reduction

Objective: Convert the nitro group to an amine without reducing the nitrile or debrominating the C7 position.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Rationale: Catalytic hydrogenation (

    
    ) poses a high risk of debromination (removing the 7-Br). Fe/NH4Cl is a chemoselective method that preserves the aryl bromide and the nitrile.
    

Procedure:

  • Suspend the 3-nitro-7-bromobenzo[b]thiophene-2-carbonitrile (1.0 eq) in EtOH:H2O (3:1).

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Heat to reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol.

    • Product:3-Amino-7-bromobenzo[b]thiophene-2-carbonitrile .

    • Critical Check: IR spectrum should show disappearance of

      
       peaks and appearance of 
      
      
      
      doublets (~3300-3400 cm⁻¹).
Step 3: Cyclization to Pyrimidine

Objective: Fuse the pyrimidine ring via condensation with a one-carbon donor.

  • Reagents: Formamide (excess), Sodium Acetate (catalytic).

  • Mechanism: Nucleophilic attack of the C3-amine on formamide, followed by intramolecular attack on the C2-nitrile (Niementowski modification).

Procedure:

  • Mix 3-Amino-7-bromobenzo[b]thiophene-2-carbonitrile (1.0 eq) with Formamide (10 volumes).

  • Add Sodium Acetate (0.1 eq).

  • Heat to 160-180°C for 6-12 hours.

  • Workup: Cool to RT. Pour into ice water. The solid product precipitates.

  • Purification: Filter and wash with cold methanol.

    • Final Product:7-Bromobenzo[b]thieno[3,2-d]pyrimidin-4(3H)-one .

Protocol B: Late-Stage Functionalization (The 7-Br Handle)

Once the fused system is built, the 7-bromo position serves as a diversity point.

Suzuki-Miyaura Coupling Protocol:

  • Reagents: 7-Bromobenzo[b]thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat at 90°C for 4 hours.

  • Result: This yields 7-Aryl-substituted fused systems, critical for optimizing ADME properties in drug discovery.

Quantitative Data Summary

ParameterStep 1 (Nitration)Step 2 (Reduction)Step 3 (Fusion)
Reagent


Formamide
Temp (°C) 0 -> 2580 (Reflux)160-180
Time (h) 428
Typical Yield 80%85%70%
Key Risk Over-nitrationDebromination (avoid Pd/C)Incomplete cyclization
Appearance Yellow SolidOff-white/Brown SolidWhite/Tan Solid

Critical Process Parameters (Troubleshooting)

  • Regioselectivity of Nitration:

    • Issue: If nitration occurs on the benzene ring (C4 or C6) instead of C3.

    • Solution: Maintain strict temperature control (0°C). The C3 position is electronically favored in the thiophene ring, but if the reaction overheats, the benzene ring becomes susceptible. Verify regiochemistry via 1H-NMR (look for the singlet at C3 disappearing).

  • Solubility in Cyclization:

    • Issue: The 3-amino intermediate may be poorly soluble.

    • Solution: Formamide acts as both solvent and reagent. If solubility is poor, use Dimethylformamide (DMF) with Formamidine Acetate instead of neat Formamide.

  • Safety Note:

    • 7-Bromobenzo[b]thiophene-2-carbonitrile can release toxic cyanide fumes if exposed to strong acids under hydrolytic conditions. Always work in a well-ventilated fume hood.

References

  • Benzo[b]thiophene Chemistry & Functionalization

    • Title: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
    • Source: PMC / NIH (2021).
    • Relevance: Validates C3 as the active site for electrophilic substitution in 2-substituted benzothiophenes.[1]

    • URL:[Link]

  • Thienopyrimidine Synthesis

    • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
    • Source: SciELO (2022).
    • Relevance: Details the cyclization of aminothiophene-carbonitriles with formamide.
    • URL:[Link]

  • Starting Material Properties

    • Title: 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8).[2]

    • Source: ChemSrc.[2]

    • Relevance: Physical properties and commercial availability of the specific scaffold.
    • URL:[Link]

  • C3-Arylation/Functionalization

    • Title: Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[3]

    • Source: Nature Communic
    • Relevance: Advanced methods for functionalizing the C3 position if nitr
    • URL:[Link]

Sources

Application

Title: Modular Synthesis of Air-Stable n-Type/Ambipolar Semiconductors Using 7-Bromobenzo[b]thiophene-2-carbonitrile

Application Note: 7-Bromobenzo[b]thiophene-2-carbonitrile in Organic Electronics Executive Summary 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1098607-73-8) serves as a critical bifunctional scaffold for the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromobenzo[b]thiophene-2-carbonitrile in Organic Electronics

Executive Summary

7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1098607-73-8) serves as a critical bifunctional scaffold for the development of high-performance organic semiconductors, specifically for Organic Field-Effect Transistors (OFETs). Its structural utility lies in its orthogonal reactivity:

  • C7-Bromine: A handle for π-extension or solubility engineering via palladium-catalyzed cross-coupling (Suzuki, Stille).

  • C2-Nitrile (Cyano): A strong electron-withdrawing group (EWG) that deepens the HOMO/LUMO energy levels, facilitating electron injection and imparting oxidative stability (air stability).

This guide details the protocol for utilizing this precursor to synthesize 7-aryl-benzo[b]thiophene-2-carbonitrile derivatives , fabricating them into thin-film transistors, and validating their electronic performance.

Material Science & Mechanism

The pursuit of air-stable n-type (electron-transporting) organic semiconductors requires lowering the Lowest Unoccupied Molecular Orbital (LUMO) level below -4.0 eV to prevent oxidation by atmospheric water and oxygen.

  • The Role of the Nitrile Group: The cyano group at the C2 position exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the LUMO.

  • The Role of the C7-Substituent: The bromine at C7 allows for the attachment of conjugated systems (e.g., thiophene, phenyl) or alkyl chains. This extension promotes intermolecular

    
     stacking, which is essential for high charge carrier mobility (
    
    
    
    ).

Target Molecule Architecture:



Experimental Workflow

The following diagram illustrates the conversion of the 7-bromo precursor into an active semiconductor and its integration into a device.

G Start 7-Bromobenzo[b]thiophene- 2-carbonitrile Step1 Suzuki Coupling (Pd(PPh3)4, Aryl-Boronic Acid) Start->Step1 + Ar-B(OH)2 Inter Crude Product (7-Aryl Derivative) Step1->Inter Step2 Purification (Column Chromatography + Recrystallization) Inter->Step2 Product Active Semiconductor (Purified) Step2->Product Step3 Device Fabrication (Solution Shearing/Spin Coating) Product->Step3 Device OFET Device (Bottom-Gate Top-Contact) Step3->Device

Caption: Workflow for converting 7-Bromobenzo[b]thiophene-2-carbonitrile into an active OFET layer.

Detailed Protocols

Protocol A: Synthesis of 7-(4-Alkylphenyl)benzo[b]thiophene-2-carbonitrile

Objective: To extend the conjugation at the C7 position while retaining the C2-cyano group for electronic stability.

Reagents:

  • 7-Bromobenzo[b]thiophene-2-carbonitrile (1.0 eq)

  • 4-Octylphenylboronic acid (1.2 eq) [Solubility Enhancer]

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (2M aqueous solution)
    
  • Toluene / Ethanol (3:1 v/v)

Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 7-bromo precursor, boronic acid, and

    
    .
    
  • Solvent Addition: Add degassed Toluene/Ethanol mixture and the

    
     solution under a stream of nitrogen.
    
  • Reaction: Seal the flask and heat to 90°C for 16–24 hours under inert atmosphere (

    
     or Ar). The mixture should turn from yellow to dark brown/black.
    
  • Work-up: Cool to room temperature (RT). Pour into water and extract with Dichloromethane (DCM) (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Purification:

    • Flash Chromatography: Silica gel, eluting with Hexane:DCM (gradient 10:1 to 5:1).

    • Recrystallization: Dissolve the solid in minimal boiling chloroform and precipitate with cold methanol to ensure high purity (>99.5%) required for electronics.

Protocol B: Thin-Film Transistor Fabrication (Bottom-Gate/Top-Contact)

Objective: To fabricate an OFET device to measure charge carrier mobility.

Materials:

  • Substrate: Heavily n-doped Si wafer (Gate) with 300 nm thermally grown

    
     (Dielectric).
    
  • SAM Treatment: Octadecyltrichlorosilane (OTS-18).

  • Source/Drain Electrodes: Gold (Au) or Aluminum (Al) (for n-type optimization).

Step-by-Step:

  • Substrate Cleaning: Sonicate substrates in acetone, isopropanol, and deionized water (10 min each). Treat with UV-Ozone for 20 min.

  • Surface Modification (SAM): Immerse cleaned substrates in a 10 mM solution of OTS-18 in toluene for 12 hours. Rinse with fresh toluene and bake at 120°C for 30 min. Rationale: OTS passivation reduces charge trapping at the interface.

  • Semiconductor Deposition:

    • Dissolve the synthesized material in chlorobenzene or o-dichlorobenzene (concentration: 5–10 mg/mL).

    • Spin Coating: 2000 rpm for 60s.

    • Annealing: Anneal the film at 100°C–150°C for 30 min under nitrogen to promote crystallinity.

  • Electrode Deposition: Deposit 50 nm of Gold (Au) through a shadow mask via thermal evaporation (

    
     Torr).
    
    • Channel Length (

      
      ): 
      
      
      
      .
    • Channel Width (

      
      ): 
      
      
      
      .

Characterization & Expected Data

Electrical Measurements: Measure the


 vs. 

(Transfer) and

vs.

(Output) curves using a semiconductor parameter analyzer (e.g., Keithley 4200).

Key Parameters to Extract:

  • Mobility (

    
    ):  Calculated from the saturation regime equation:
    
    
    
    
  • Threshold Voltage (

    
    ):  The voltage required to turn the device ON.
    
  • On/Off Ratio (

    
    ):  Ratio of current in accumulation vs. depletion.
    

Reference Data Table (Representative for Cyanated Benzothiophenes):

ParameterValue RangeNotes
LUMO Level -3.8 to -4.2 eVDeepened by CN group; enables air stability.
HOMO Level -6.0 to -6.4 eVDeep HOMO prevents oxidative doping.
Electron Mobility (

)
0.05 – 0.5

Dependent on packing (C7 substituent).


High switching efficiency.

References

  • Synthesis of Cyanated Benzothiophenes

    • Title: "One-step Six-fold Cyanation of Benzothiadiazole Acceptor Units for Air-Stable High-Performance n-Type Organic Field-Effect Transistors"
    • Source: Angewandte Chemie Intern
    • URL:[Link]

    • Context: Demonstrates the impact of cyano groups on lowering LUMO levels for n-type stability.[1]

  • Benzothiophene Semiconductor Design

    • Title: "2,7-Diphenyl[1]benzothieno[3,2-b]benzothiophene, A New Organic Semiconductor for Air-Stable Organic Field-Effect Transistors"[2]

    • Source: Journal of the American Chemical Society (2006).
    • URL:[Link]

    • Context: Establishes the 2,7-disubstitution pattern on benzothiophenes as critical for high mobility.
  • Chemical Data & Properties

    • Title: "7-Bromobenzo[b]thiophene-2-carbonitrile Compound Summary"
    • Source: PubChem (NIH).
    • URL:[Link]

    • Context: Verification of chemical structure and physical properties.[3][4][5][6]

Sources

Method

Strategic C-N, C-O, and C-S Bond Formation via Nucleophilic Aromatic Substitution on 7-Bromobenzo[b]thiophene-2-carbonitrile

An Application Note for Drug Development Professionals Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active agents and functional materials.[1][2] Its derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The ability to precisely functionalize this heterocyclic system is therefore of paramount importance for the development of novel therapeutics and advanced materials.

This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) reaction on 7-bromobenzo[b]thiophene-2-carbonitrile. This substrate is particularly well-suited for SNAr due to the electronic activation provided by the nitrile group and the inherent reactivity of the heteroaromatic system. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the broad applicability of this reaction for creating diverse libraries of substituted benzo[b]thiophenes.

The SNAr Mechanism: An Electronically-Driven Pathway

Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr reaction does not occur on sp2-hybridized carbons of an unactivated aromatic ring.[4] The reaction is facilitated when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).[5][6]

In the case of 7-bromobenzo[b]thiophene-2-carbonitrile, the cyano (-CN) group at the 2-position, while not directly ortho or para to the bromine leaving group, contributes to the overall electron-deficient nature of the bicyclic system, facilitating nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.[7][8][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the thiophene ring.[8][10] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10][11]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and stabilized by the electron-withdrawing nitrile group.[12] Aromaticity is then restored in a rapid subsequent step through the elimination of the bromide leaving group.[8]

Caption: Figure 1: The Addition-Elimination Mechanism.

General Experimental Protocol

This protocol provides a robust starting point for the SNAr reaction on 7-bromobenzo[b]thiophene-2-carbonitrile. Researchers should optimize conditions based on the specific nucleophile used.

Materials and Reagents
  • Substrate: 7-Bromobenzo[b]thiophene-2-carbonitrile

  • Nucleophile: Amine, alcohol, thiol, or other desired nucleophile (1.1 - 2.0 equivalents)

  • Base (if required): Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) (1.5 - 3.0 equivalents)

  • Solvent: Anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)

  • Equipment: Round-bottom flask, magnetic stirrer, condenser, inert gas supply (Nitrogen or Argon), heating mantle, and standard laboratory glassware for work-up and purification.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 7-bromobenzo[b]thiophene-2-carbonitrile (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Addition of Base (for weak nucleophiles): If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), add the base (e.g., K₂CO₃, Cs₂CO₃). For highly acidic nucleophiles or when using NaH, pre-stir the nucleophile and base in the solvent before adding the substrate.

    • Causality Note: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and offer good safety profiles.[13] Stronger bases like NaH are reserved for less reactive systems but require careful handling, especially with polar aprotic solvents.[14]

  • Addition of Nucleophile: Add the nucleophile to the reaction mixture. If the nucleophile is a liquid, it can be added via syringe. If it is a solid, it can be added along with the substrate.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically ranging from 60 °C to 120 °C). The optimal temperature is highly dependent on the nucleophilicity of the attacking species and the substrate's reactivity.

    • Causality Note: Polar aprotic solvents are chosen for their ability to solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive.[15] They also possess high boiling points suitable for heated reactions.[14]

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base was used, filter the mixture.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine to remove residual solvent and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure substituted product.

General Workflow Diagram

Caption: Figure 2: General experimental workflow for SNAr.

Scope and Applications

The protocol is versatile and can be adapted for a range of nucleophiles to generate diverse molecular architectures.

Nucleophile Class Example Nucleophile Base Typical Solvent Temp. (°C) Product Type
Nitrogen MorpholineK₂CO₃DMF80-1007-(Morpholin-4-yl)benzo[b]thiophene-2-carbonitrile
BenzylamineEt₃NDMSO90-1107-(Benzylamino)benzo[b]thiophene-2-carbonitrile
Oxygen PhenolCs₂CO₃NMP100-1207-Phenoxybenzo[b]thiophene-2-carbonitrile
Sodium MethoxideNoneMethanol/DMF60-807-Methoxybenzo[b]thiophene-2-carbonitrile
Sulfur ThiophenolK₂CO₃DMAc60-907-(Phenylthio)benzo[b]thiophene-2-carbonitrile[13]

Table 1: Representative conditions for SNAr with various nucleophiles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is not strong enough. 3. Inactive base or insufficient amount. 4. Solvent not anhydrous.1. Increase reaction temperature incrementally. 2. Use a stronger base (e.g., NaH) to deprotonate the nucleophile fully. 3. Use fresh, anhydrous base. 4. Ensure all glassware is oven-dried and use anhydrous solvent.
Multiple Products / Side Reactions 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile or product is unstable under basic conditions. 3. Competing reaction pathways.1. Lower the reaction temperature and increase the reaction time. 2. Use a milder base (e.g., switch from NaH to K₂CO₃) or a non-nucleophilic base. 3. Re-evaluate the choice of nucleophile and conditions.
Difficulty in Product Purification 1. Product has similar polarity to starting material. 2. Presence of persistent impurities.1. Optimize the solvent system for column chromatography; consider a different stationary phase. 2. Perform additional aqueous washes during work-up; consider recrystallization.

Table 2: Common issues and solutions for SNAr reactions.

References

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. (n.d.). Filo. Retrieved March 3, 2026, from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • 21.04 Nuc. Aromatic Substitution. (n.d.). OrganicChemGuide. Retrieved March 3, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Kille, S. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom.org. Retrieved March 3, 2026, from [Link]

  • SNAr (Br) - Aromatic Alcohols. (n.d.). Common Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress. Retrieved March 3, 2026, from [Link]

  • Catalyzed coupling. (2023, August 25). RSC Publishing. Retrieved March 3, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved March 3, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications. Retrieved March 3, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 3, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved March 3, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved March 3, 2026, from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. Retrieved March 3, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved March 3, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. (n.d.). TSI Journals. Retrieved March 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC. Retrieved March 3, 2026, from [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (n.d.). Bentham Science Publisher. Retrieved March 3, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences. Retrieved March 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 7-Bromobenzo[b]thiophene-2-carbonitrile synthesis

Technical Support Center: 7-Bromobenzo[b]thiophene-2-carbonitrile Synthesis Module 1: Strategic Pathway Overview The Core Challenge: Synthesizing 7-Bromobenzo[b]thiophene-2-carbonitrile presents a classic chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Bromobenzo[b]thiophene-2-carbonitrile Synthesis

Module 1: Strategic Pathway Overview

The Core Challenge: Synthesizing 7-Bromobenzo[b]thiophene-2-carbonitrile presents a classic chemoselectivity paradox. You need to functionalize the C2 position (thiophene ring) without compromising the C7-Bromine handle (benzene ring), which is essential for downstream SAR (Structure-Activity Relationship) coupling.

The Solution: While direct Pd-catalyzed cyanation is possible, it often leads to scrambling or loss of the C7-bromide. The most robust, high-yield protocol for scale-up is the Lithiation-Formylation-Oximation Sequence . This route relies on the acidity difference between the C2-proton and the C7-bromide stability window.

Recommended Workflow (The "Golden Route")

G Start 7-Bromobenzo[b]thiophene (Starting Material) Step1 Step 1: Regioselective Lithiation (LDA, -78°C) Start->Step1 Kinetic Control Inter1 C2-Lithio Intermediate Step1->Inter1 Step2 Step 2: Formyl Trap (DMF) Inter1->Step2 Electrophilic Attack Aldehyde Aldehyde Intermediate (Isolated) Step2->Aldehyde Hydrolysis Step3 Step 3: Nitrile Formation (NH2OH·HCl / Ac2O) Aldehyde->Step3 Dehydration Final 7-Bromobenzo[b]thiophene- 2-carbonitrile Step3->Final Yield >85%

Caption: Figure 1. Chemoselective pathway avoiding transition metal catalysis to preserve the C7-Bromine moiety.

Module 2: Critical Step Analysis & Troubleshooting

Step 1: The Lithiation Trap (C2-Formylation)

Goal: Install the carbon handle at C2 without touching C7-Br.

The Common Error (Yield Killer): Using n-Butyllithium (n-BuLi) .[1]

  • Mechanism of Failure: n-BuLi is a strong nucleophile and undergoes Lithium-Halogen exchange rapidly with aryl bromides. If you use n-BuLi, you will likely get a mixture of 2-formyl-7-bromo (desired) and 2-formyl-des-bromo (impurity) or polymerized byproducts.

  • The Fix: Use LDA (Lithium Diisopropylamide) .

    • Why: LDA is a bulky, non-nucleophilic base. It operates via proton abstraction (deprotonation) rather than nucleophilic attack. The

      
       of the benzo[b]thiophene C2 proton is 
      
      
      
      . LDA (
      
      
      ) cleanly removes this proton at -78°C without disturbing the C7-Br bond.

Protocol Check:

  • Cool THF solution of 7-bromobenzo[b]thiophene to -78°C (Dry Ice/Acetone).

  • Add LDA (1.1 equiv) slowly down the side of the flask.

  • Stir for 30–45 mins (Do not exceed 1 hour; thermodynamic equilibration can lead to scrambling).

  • Quench with anhydrous DMF (1.5 equiv) at -78°C.

  • Allow to warm to 0°C only after DMF addition.

Step 2: Aldehyde to Nitrile Conversion

Goal: Convert -CHO to -CN efficiently.

Recommended Method: Oximation-Dehydration While direct oxidative conversion (e.g.,


) is popular, the Hydroxylamine/Acetic Anhydride  method is more consistent for thiophene derivatives, which can be sensitive to strong oxidants.

Protocol Check:

  • Oximation: React Aldehyde with

    
     (1.2 equiv) + Pyridine (or 
    
    
    
    ) in EtOH.
    • Checkpoint: Ensure TLC shows complete conversion to the Oxime (often two spots: syn/anti isomers).

  • Dehydration: Reflux the crude oxime in Acetic Anhydride (

    
    ).
    
    • Optimization: If yield is low, switch to Formic Acid/Sodium Formate or SOCl₂ (thionyl chloride) at 0°C if the substrate is thermally sensitive.

Module 3: Troubleshooting Guide (FAQ Format)

SymptomProbable CauseCorrective Action
Loss of Bromine (De-bromination) Used n-BuLi instead of LDA.Switch to LDA. If LDA is unavailable, use LiHMDS (weaker base, may require 0°C, but safer for Br).
Low Yield in Formylation Wet DMF or insufficient quenching time.Distill DMF over

or use "Sure-Seal" anhydrous grade. Ensure the anion reacts with DMF for at least 30 mins before acid hydrolysis.
"Sticky" Solid / Oil Product Polymerization of the thiophene ring.Avoid strong mineral acids (HCl) during workup. Use saturated

for quenching. Keep reaction concentrated during extraction.
Incomplete Nitrile Conversion Hydrolysis of intermediate back to aldehyde.Ensure the dehydration step (e.g.,

reflux) is strictly anhydrous.[2] Moisture converts the intermediate O-acetyl oxime back to nitrile + acid, but excess water halts it.
Regioisomer Contamination Lithiation temperature too high (> -60°C).Maintain internal probe temperature at -78°C. Benzo[b]thiophene anions can migrate (scramble) if warmed before trapping.

Module 4: Logic Tree for Low Yield Diagnosis

Diagnosis Issue Problem: Low Overall Yield (<40%) Check1 Check 1: NMR of Crude Step 1 Issue->Check1 Decision1 Is C7-Br intact? Check1->Decision1 NoBr Cause: Li-Hal Exchange Action: Use LDA / Lower Temp Decision1->NoBr No YesBr Check 2: Aldehyde Purity Decision1->YesBr Yes Decision2 Is Aldehyde >90% pure? YesBr->Decision2 DirtyAld Cause: Wet DMF or Poor Quench Action: Dry Solvents Decision2->DirtyAld No CleanAld Issue is Step 2 (Nitrile) Decision2->CleanAld Yes Step2Check Try One-Pot Method: Aldehyde + NH2OH.HCl + DMSO + I2 CleanAld->Step2Check

Caption: Figure 2. Diagnostic logic for isolating yield losses in the synthesis workflow.

Module 5: Experimental Validation Data

Representative Data for Optimized Protocol:

ParameterStandard (n-BuLi)Optimized (LDA)
Base n-Butyllithium (2.5 M)LDA (freshly prepared)
Temperature -78°C-78°C
C7-Br Retention ~65% (Significant loss)>98%
Aldehyde Yield 45-50%82-88%
Nitrile Step Yield 70% (Standard)91% (using Formic Acid/NH2OH)
Overall Yield ~30%~75%

References

  • Chemoselective Lithiation of Bromo-benzothiophenes

    • Detailed mechanism on Li-Hal exchange vs.
    • Sanz, R., et al. (2010). "Synthesis of Regioselectively Functionalized Benzo[b]thiophenes." The Journal of Organic Chemistry, 75(21), 7443–7446.

  • General Benzo[b]thiophene-2-carbaldehyde Synthesis

    • Standard protocols for formyl
    • Mancuso, R., et al. (2014). "Benzo[b]thiophene-2-carbaldehyde."[3][4][5] Molbank, 2014(2), M823.[3][5]

  • Aldehyde to Nitrile Conversion (Schmidt/Oxime methods)

    • Optimization of nitrile synthesis avoiding toxic cyanide sources.
    • Venkateswarlu, K., et al. (2015).[6] "Improved Schmidt Conversion of Aldehydes to Nitriles." Molecules, 21(1),[6] 45.

  • Amide Dehydration Mechanisms

    • Mechanistic insights into converting amides/aldoximes to nitriles.
    • Chemistry Steps.[4][5][7][8][9][10] "Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5."

Sources

Optimization

Technical Support Center: Purification of 7-Bromobenzo[b]thiophene-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 7-Bromobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 7-Bromobenzo[b]thiophene-2-carbonitrile .

This compound is a critical synthetic intermediate, most notably utilized in the development of spiro-oxadiazoline compounds acting as


-7-nicotinic acetylcholine receptor (

7 nAChR) agonists for the treatment of cognitive impairments (1)[1]. Due to its unique electronic and steric properties, standard "off-the-shelf" purification methods often lead to co-elution, product degradation, or poor yields. This guide provides field-proven, causality-driven solutions to optimize your workflows.

Part 1: Physicochemical Profiling & Purification Strategy

Before attempting purification, it is imperative to understand the molecule's structural behavior. The benzothiophene core is highly lipophilic and electron-rich, whereas the nitrile group introduces a strong, localized dipole. The bromine at the 7-position adds significant polarizability and steric bulk.

Table 1: Quantitative Physicochemical Data & Relevance to Purification

PropertyValue / CharacteristicRelevance to Purification Strategy
CAS Number 1098607-73-8Primary identifier for spectral cross-referencing (2)[2].
Molecular Formula C9H4BrNSDetermines exact mass for LC-MS tracking (m/z ~238 [M+H]+).
Molecular Weight 238.10 g/mol Essential for stoichiometric calculations and impurity profiling.
Solubility Profile Soluble in DCM, EtOAc, THF; Insoluble in WaterDictates the selection of extraction solvents and anti-solvent recrystallization pairs.
Functional Sensitivities Nitrile (-CN), Aryl Bromide (-Br)Nitrile is susceptible to hydrolysis under strong aqueous base/acid; Bromide is sensitive to active transition metals.

Part 2: Troubleshooting Guides & FAQs

Q1: My product consistently co-elutes with the debrominated starting material during silica gel chromatography. How can I resolve this? Causality: The retention factor (


) difference between 7-bromobenzo[b]thiophene-2-carbonitrile and its debrominated analogue is minimal when using standard Hexane/Ethyl Acetate mixtures. Ethyl acetate acts as a strong hydrogen-bond acceptor, which overwhelms and masks the subtle polarizability differences introduced by the heavy bromine atom.
Solution:  Switch your polar modifier from Ethyl Acetate to Dichloromethane (DCM). A shallow gradient of 0–20% DCM in Heptane leverages 

-

and halogen-

interactions with the silica stationary phase, significantly improving the resolution of halogenated regioisomers and debrominated byproducts.

Q2: I am observing a new, highly polar spot on TLC during aqueous workup. What is happening? Causality: You are likely observing the hydrolysis of the nitrile group into a primary amide or carboxylic acid. Nitriles attached to electron-withdrawing heteroaromatic systems are highly susceptible to nucleophilic attack by water. This process is rapidly accelerated if you use strong acids (e.g., HCl) or strong bases (e.g., NaOH) to quench your preceding reaction. Solution: Always quench reactions involving this intermediate with mild, buffered aqueous solutions (such as saturated aqueous


 or 

). Maintain the internal temperature below 25°C during biphasic extractions to kinetically suppress hydrolysis.

Q3: When attempting to recrystallize from ethanol, the product "oils out" instead of forming crystals. Why does this occur? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Ethanol's hydrogen-bonding network poorly solvates the hydrophobic benzothiophene core at lower temperatures, causing the compound to crash out as an amorphous liquid phase rather than nucleating into a crystal lattice. Solution: Transition to a two-solvent (anti-solvent) system. Dissolve the crude solid in a minimum amount of a "good" solvent (e.g., hot EtOAc), then slowly add an "anti-solvent" (e.g., Heptane) until the cloud point is reached.

Part 3: Standard Operating Protocols

Protocol A: High-Resolution Flash Column Chromatography

Use this protocol when the crude purity is < 90% or contains structurally similar regioisomers.

  • Sample Preparation (Dry-Loading): Dissolve the crude mixture in a minimum volume of DCM. Add Celite or silica gel (1:2 w/w ratio to the crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry-loading prevents band broadening caused by the compound's poor solubility in the initial non-polar mobile phase.

  • Column Equilibration: Equilibrate the silica column with 3 column volumes (CV) of 100% Heptane.

  • Elution: Run a shallow gradient from 0% to 20% DCM in Heptane over 10 CV.

  • Monitoring: Monitor elution via UV absorption at 254 nm. The conjugated benzothiophene-nitrile system provides a strong chromophore.

  • Recovery: Pool the pure fractions and concentrate under reduced pressure. Keep the water bath temperature strictly below 35°C to prevent thermal degradation.

  • Self-Validation Check: Analyze an aliquot of the pooled fractions via LC-MS. The presence of a single peak at m/z ~238 [M+H]+ and the strict absence of peaks at m/z ~160 (debrominated core) validates the separation.

Protocol B: Anti-Solvent Recrystallization

Use this protocol for final polishing when purity is > 90%, aiming to remove trace colored impurities or solvent residues.

  • Dissolution: Suspend the semi-pure solid in a minimum volume of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat gently to 50°C with stirring until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring and temperature, until the solution becomes slightly turbid (this is the cloud point).

  • Clarification: Add 1–2 drops of hot EtOAc just until the turbidity clears, creating a supersaturated solution.

  • Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Do not agitate, as this promotes the formation of microcrystals that trap impurities.

  • Harvesting: Filter the resulting crystals via vacuum filtration, wash with 5 mL of ice-cold Heptane, and dry under high vacuum for 12 hours.

  • Self-Validation Check: Perform a melting point analysis. A sharp melting point range (< 2°C variance) validates the purity and uniformity of the crystalline lattice.

Part 4: Purification Workflow

G N1 Crude 7-Bromobenzo[b]thiophene- 2-carbonitrile N2 LC-MS & 1H NMR Purity Assessment N1->N2 N3 Purity > 95%? N2->N3 N4 Flash Chromatography (Heptane/DCM Gradient) N3->N4 No (Major Impurities) N5 Two-Solvent Recrystallization (EtOAc/Heptane) N3->N5 No (Minor Impurities) N6 Pure Compound Store at RT, Desiccated N3->N6 Yes N4->N2 Re-evaluate N5->N2 Re-evaluate

Workflow for the purification of 7-Bromobenzo[b]thiophene-2-carbonitrile.

References

  • World Intellectual Property Organization. "WO2015066371A1 - SPIRO-OXADIAZOLINE COMPOUNDS AS AGONISTS OF α-7-NICOTINIC ACETYLCHOLINE RECEPTORS." Google Patents.
  • Chemsrc. "7-Bromobenzo[b]thiophene-2-carbonitrile | CAS#:1098607-73-8".

Sources

Troubleshooting

Technical Guide: Recrystallization of 7-Bromobenzo[b]thiophene-2-carbonitrile

The following technical guide addresses the purification of 7-Bromobenzo[b]thiophene-2-carbonitrile via recrystallization. This response adheres to the "Senior Application Scientist" persona, prioritizing chemical logic,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 7-Bromobenzo[b]thiophene-2-carbonitrile via recrystallization. This response adheres to the "Senior Application Scientist" persona, prioritizing chemical logic, safety, and empirical optimization strategies.

[1]

Executive Summary & Solvent Strategy

7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1240263-09-5 / Analogous derivatives) presents a specific purification challenge due to the competing polarities of its functional groups. The lipophilic benzo[b]thiophene core and 7-bromo substituent favor non-polar interaction, while the 2-carbonitrile (cyano) group introduces a dipole moment that increases solubility in polar organic solvents.[1]

Based on structural analogs (e.g., 3-bromobenzo[b]thiophene-2-carbaldehyde) and solubility profiles of halogenated benzothiophenes, the optimal recrystallization strategy relies on balancing these forces.[1]

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Mechanism of ActionBest For
Primary (Standard) Ethanol / Water Polarity-driven precipitation.[1] The nitrile H-bonds with EtOH; water forces lattice formation.[1]Removing inorganic salts and highly polar impurities.[1]
Secondary (Lipophilic) Ethyl Acetate / n-Heptane Van der Waals packing. Solubilizes the aromatic core; heptane excludes it upon cooling.[1]Removing non-polar tars and unreacted starting materials.[1]
Alternative (High Purity) Acetonitrile (Single Solvent) Temperature-dependent solubility gradient.Final polishing to >99% purity (HPLC grade).

Decision Logic & Workflow

The following decision tree illustrates the logical pathway for selecting the correct solvent based on your crude material's behavior.

RecrystallizationLogic Start Crude 7-Bromobenzo[b]thiophene-2-carbonitrile CheckSolubility Solubility Test (100 mg) Start->CheckSolubility IsSolubleHot Soluble in Hot EtOH? CheckSolubility->IsSolubleHot OilingOut Oiling Out Observed? IsSolubleHot->OilingOut Yes SystemB Use Ethyl Acetate / Heptane (Slow Addition) IsSolubleHot->SystemB No (Try EtOAc) SystemA Use Ethanol / Water (Gradient Cooling) OilingOut->SystemA No OilingOut->SystemB Yes (Switch System) SystemC Use Toluene (For very impure crude) SystemB->SystemC If still insoluble

Caption: Logic flow for selecting the optimal solvent system based on crude solubility and phase behavior.

Detailed Experimental Protocols

Protocol A: Ethanol/Water (The "Standard" Method)

Use this for crude material with >85% purity.[1]

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram.

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained.[1]

    • Critical Check: If the solution is dark/colored, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through a Celite pad.

  • Nucleation: Remove from heat. While the solution is still hot, add warm Water (50°C) dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (insulate with a towel if necessary to slow cooling). Then, move to a 4°C fridge for 2-4 hours.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water .

Protocol B: Ethyl Acetate/Heptane (The "Lipophilic" Method)

Use this if "oiling out" occurs in Protocol A or for very lipophilic impurities.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .

  • Anti-solvent Addition: While maintaining gentle reflux, add n-Heptane (or Hexane) dropwise.

  • Saturation Point: Stop addition when the first sign of permanent precipitate appears.[1]

  • Cooling: Remove from heat and allow to cool slowly.

    • Tip: If an oil forms at the bottom, reheat to redissolve and add more Ethyl Acetate, then cool more slowly with vigorous stirring to induce crystallization over oiling.

Troubleshooting & FAQs

Field-tested solutions for common failure modes.

Q1: My product is "oiling out" (forming a liquid blob instead of crystals) in Ethanol/Water. Why? A: This occurs when the melting point of the solvated product is lower than the solvent's boiling point, or the cooling is too rapid.[1]

  • Fix: Switch to Protocol B (EtOAc/Heptane) . The lower polarity often stabilizes the crystal lattice better for this specific brominated nitrile.[1] Alternatively, seed the oiling mixture with a pure crystal if available.[1]

Q2: The yield is very low (<50%). Where is my compound? A: It is likely remaining in the mother liquor due to the high solubility of the nitrile group.[1]

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and perform a "second crop" crystallization. Note that the second crop is usually less pure.

Q3: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for this compound.[1] You will need a higher ratio of water (anti-solvent) to force precipitation, which increases the risk of oiling out.[1] Use Methanol only if the compound is insoluble in boiling Ethanol.[1]

Q4: Is there a specific impurity I should watch for? A: Yes. The 7-bromo-2-carboxamide (hydrolysis product of the nitrile) is a common impurity.

  • Detection: Check IR for a broad peak at ~3400 cm⁻¹ (Amide N-H) vs sharp peak at ~2220 cm⁻¹ (Nitrile).[1]

  • Removal: The amide is much less soluble in Toluene . A hot filtration in Toluene can leave the amide behind while the nitrile dissolves.[1]

References

  • General Synthesis of Benzo[b]thiophenes: World Intellectual Property Organization, WO2015066371A1. (Describes the use of 7-bromobenzo[b]thiophene-2-carbonitrile as an intermediate). Link

  • Purification of Brominated Benzo[b]thiophene Derivatives: BenchChem Technical Notes, "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde". (Establishes EtOH/Water and Hexane/EtOAc as standard protocols for this class). Link[1]

  • Solubility of Thiophene Carbonitriles: National Institutes of Health (PMC), "Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives".[1] (Validation of DMF/Water and Ethanol systems for thiophene nitriles). Link

Sources

Optimization

Technical Support Center: 7-Bromobenzo[b]thiophene-2-carbonitrile Solubility Guide

Case ID: BBT-CN-SOL-001 Status: Open Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BBT-CN-SOL-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility & Aggregation Issues with 7-Bromobenzo[b]thiophene-2-carbonitrile

Executive Summary & Physicochemical Profile

User Query: "I cannot get 7-Bromobenzo[b]thiophene-2-carbonitrile into solution for my cell-based assay. It precipitates immediately upon addition to media. In synthetic reactions, it oils out or crashes during workup."

Root Cause Analysis: 7-Bromobenzo[b]thiophene-2-carbonitrile (MW: 238.10 g/mol ) presents a classic "brick dust" profile common in fragment-based drug discovery. Two structural factors drive its insolubility:

  • High Lipophilicity (LogP ~3.5 - 4.0): The bromine atom at C7 and the benzothiophene core create a highly hydrophobic surface area.

  • Planar Rigidity: The aromatic system promotes strong

    
     stacking interactions, leading to tight crystal lattice packing that resists dissolution in aqueous media.
    

This guide provides validated protocols to overcome these thermodynamic barriers in both biological assays and synthetic chemistry.

Master Stock Solution Protocol

Critical Rule: Never attempt to dissolve this compound directly in water or low-grade alcohols.

Step-by-Step Preparation
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Why: These dipolar aprotic solvents disrupt the intermolecular

      
       stacking without reacting with the nitrile group.
      
  • Concentration Limit: Prepare stocks at 10 mM to 50 mM .

    • Warning: Do not exceed 50 mM. At higher concentrations, the compound may crash out upon freeze-thaw cycles.

  • Dissolution Technique:

    • Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).

    • Add solvent.[1][2]

    • Sonicate at 40 kHz for 5-10 minutes. Visual clarity is not enough; sonication ensures micro-aggregates are dispersed.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic; water uptake causes precipitation).

Biological Assay Formulation (The "Crash-Out" Fix)

The Problem: Direct addition of a high-concentration DMSO stock into aqueous media causes local supersaturation, leading to immediate precipitation (the "white cloud" effect).

The Solution: Use an Intermediate Dilution Step and a Surfactant Carrier .

Protocol: The "Shifted Solubility" Method
ParameterSpecification
Final Assay Concentration 10 µM (Example)
Max DMSO Tolerance 0.5% - 1.0% (Cell line dependent)
Recommended Surfactant Tween-80 (0.01%) or Pluronic F-127
Carrier Solvent PEG-400 (Optional but recommended)
Workflow Diagram

SolubilityProtocol cluster_tips Critical Success Factors Stock 1. DMSO Stock (20 mM) Inter 2. Intermediate Dilution (200 µM) Solvent: DMSO or PEG-400 Stock->Inter 1:100 Dilution (Prevents Shock) Final 4. Final Assay Well (10 µM, <1% DMSO) Inter->Final Add to Media with Vortexing Media 3. Assay Media (Pre-warmed 37°C) Media->Final Base Tip1 Use 0.01% Tween-80 in Media Tip1->Media Tip2 Pre-warm Media to 37°C

Figure 1: Step-wise dilution strategy to prevent precipitation shock. Direct addition of 20 mM stock to media usually fails; the intermediate step is crucial.

Troubleshooting FAQ - Biological Assays

Q: The solution looks clear, but my IC50 data is variable. Why? A: You likely have "micro-precipitation" or colloidal aggregation. The compound forms invisible nano-aggregates that sequester the drug, reducing free concentration.

  • Fix: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. This lowers the surface tension and stabilizes the monomeric form of the benzothiophene.

Q: Can I use Cyclodextrins? A: Yes. HP-


-Cyclodextrin (2-hydroxypropyl-

-cyclodextrin)
is highly effective for planar aromatics like benzothiophenes.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD stock in water. Use this solution to dilute your DMSO stock. The hydrophobic cavity of the cyclodextrin encapsulates the benzothiophene, keeping it soluble in water.
    

Synthetic Chemistry & Purification Guide

User Query: "I am trying to run a Suzuki coupling, but the starting material won't dissolve in the reaction solvent."

Solvent Compatibility Matrix
SolventSolubility RatingApplication Notes
Water InsolubleAvoid.
Methanol/Ethanol PoorHeating required; likely to crystallize upon cooling.
DCM / Chloroform GoodExcellent for workup/extraction.
THF ModerateGood for reactions; may require gentle heating.
DMF / DMAc ExcellentBest choice for coupling reactions (Suzuki, Sonogashira).
Toluene ModerateGood for high-temp reactions; promotes

-stacking.
Reaction Optimization Workflow

For Palladium-catalyzed couplings involving 7-Bromobenzo[b]thiophene-2-carbonitrile:

  • Solvent Switch: If using THF/Water mixtures and precipitation occurs, switch to DMF or 1,4-Dioxane . These have higher boiling points and better solubilizing power for the benzothiophene core.

  • Temperature: This molecule is thermally stable. Running reactions at 80°C - 100°C significantly improves solubility and reaction kinetics.

  • Purification (Oiling Out):

    • If the product oils out during column chromatography, it indicates the eluent is too non-polar or the compound is aggregating.

    • Fix: Add 1-5% DCM to your Hexane/Ethyl Acetate mobile phase to break aggregates.

Synthesis Troubleshooting Logic

SynthesisLogic Start Reaction Setup SolventCheck Solvent System? Start->SolventCheck Precip Precipitation Observed? SolventCheck->Precip Standard (THF/MeOH) Action1 Switch to DMF or NMP Precip->Action1 Yes (Heavy Solid) Action2 Increase Temp to >60°C Precip->Action2 Yes (Cloudy) Action3 Proceed with Reaction Precip->Action3 No

Figure 2: Decision logic for optimizing reaction conditions when starting material insolubility is observed.

References & Grounding

  • Compound Properties: ChemSrc: 7-Bromobenzo[b]thiophene-2-carbonitrile. (2025).[3] Physical properties and synthesis intermediates.[1][2][4] Link

  • Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on LogP and solubility).

  • DMSO Guidelines: Nature Protocols. "Best practices for the use of DMSO in biological assays." (General consensus on <1% DMSO limits).

  • Cyclodextrin Usage: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Bromobenzo[b]thiophene-2-carbonitrile before handling, as nitriles and organobromides can be toxic.

Sources

Troubleshooting

Technical Support: Stability Profile of 7-Bromobenzo[b]thiophene-2-carbonitrile

Executive Summary You are working with 7-Bromobenzo[b]thiophene-2-carbonitrile , a densely functionalized scaffold. This molecule is metastable in basic environments.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 7-Bromobenzo[b]thiophene-2-carbonitrile , a densely functionalized scaffold. This molecule is metastable in basic environments. Its stability is binary: it is robust in mild, non-nucleophilic bases but highly reactive in aqueous or strong organometallic bases.

The Critical Failure Modes are:

  • Hydrolysis (Aqueous Base): The C2-nitrile is the "soft spot," rapidly converting to the amide and then the carboxylic acid.

  • Metal-Halogen Exchange (Organolithiums): The C7-Bromine is labile toward Lithium-Halogen exchange, competing with C3-deprotonation.

  • Nucleophilic Attack: Strong alkoxides can attack the nitrile carbon (Pinner reaction) or, under forcing conditions, displace the bromine (

    
    ).
    

Part 1: Stability Matrix (Quick Reference)

Base TypeSpecific ReagentStability StatusPrimary Risk / Reaction
Weak Inorganic

,

Stable Safe for alkylations at ambient temp.
Aqueous Strong NaOH, KOH, LiOHUnstable Hydrolysis: CN




.
Alkoxides NaOEt, NaOMeConditional Pinner Reaction: Forms imidates at high temp or prolonged time.
Amide Bases LDA, LiTMPReactive C3-Lithiation: Deprotonation at C3 (kinetic control).
Alkyllithiums

-BuLi,

-BuLi
Reactive Exchange: C7-Br

C7-Li (fast at -78°C).

Part 2: Deep Dive – Hydrolytic Instability

The Issue: "My product turned into a carboxylic acid."

In the presence of hydroxide ions (


), the electron-withdrawing nature of the 7-bromo substituent and the benzothiophene core activates the C2-nitrile toward nucleophilic attack. This is often an unintended side reaction during workups or basic extractions.
Mechanism of Failure

The reaction proceeds through a stepwise addition of water.

  • Attack:

    
     attacks the nitrile carbon.
    
  • Intermediate: Formation of the carboximidate.

  • Amide: Tautomerization to the primary amide (7-bromobenzo[b]thiophene-2-carboxamide).

  • Acid: Further hydrolysis releases ammonia to form the carboxylic acid.

Visualizing the Pathway

Hydrolysis Nitrile 7-Bromo-2-CN (Starting Material) Imidate Imidate Intermediate Nitrile->Imidate OH- / H2O (Fast) Amide Primary Amide (First Degradant) Imidate->Amide Tautomerization Acid Carboxylic Acid (Final Degradant) Amide->Acid OH- / Heat (Slow)

Figure 1: Stepwise hydrolysis pathway of the nitrile group in aqueous base.

Troubleshooting Protocol
  • Symptom: Appearance of a broad O-H stretch (

    
    ) and loss of CN stretch (
    
    
    
    ) in IR.
  • Prevention:

    • Avoid

      
       during aqueous workups.
      
    • Quenching: Use saturated

      
       (mildly acidic) rather than water or brine if the reaction mixture was basic.
      
    • Temperature: Hydrolysis is slow at

      
       but accelerates exponentially above 
      
      
      
      . Keep basic extractions ice-cold.

Part 3: Organometallic Reactivity (Lithiation)

The Issue: "I lost the Bromine" or "Complex Mixture."

Users often attempt to deprotonate the C3 position for functionalization but inadvertently trigger a Lithium-Halogen exchange at C7.

The Competition: C3-H vs. C7-Br
  • C3-Proton: Acidified by the adjacent C2-CN group.

    
     is approx. 28-30.
    
  • C7-Bromine: The C-Br bond is weak.

    
    -BuLi attacks the Br atom (halogen-metal exchange) faster than it deprotonates C3 at higher temperatures.
    
Decision Guide for Base Selection

Use this logic flow to select the correct conditions for your intended transformation.

Lithiation Start Goal: Functionalize Scaffold Decision Target Position? Start->Decision C3_Target Target: C3 Position (Keep Br) Decision->C3_Target C3-H C7_Target Target: C7 Position (Replace Br) Decision->C7_Target C7-Br Base_C3 Use LDA or LiTMP (Non-nucleophilic) C3_Target->Base_C3 Steric Bulk Required Base_C7 Use n-BuLi or t-BuLi (Nucleophilic) C7_Target->Base_C7 Exchange Required Cond_C3 Temp: -78°C Prevents Ar-Li attack on CN Base_C3->Cond_C3 Cond_C7 Temp: -78°C Fast Exchange Base_C7->Cond_C7

Figure 2: Base selection strategy for organometallic functionalization.

Protocol: Selective C3-Functionalization

To functionalize C3 without losing the C7-Bromine or attacking the nitrile:

  • Solvent: Anhydrous THF (0.1 M).

  • Base: LDA (Lithium Diisopropylamide). Do not use

    
    -BuLi directly.
    
  • Temp: Cool to -78°C strictly.

  • Addition: Add LDA slowly. Stir for 30 mins.

  • Quench: Add electrophile at -78°C.

    • Why? LDA is too bulky to attack the nitrile carbon and poor at halogen exchange, making it selective for the C3 proton [1].

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Ethoxide (NaOEt) to cyclize a ring onto the nitrile? A: Proceed with caution. While NaOEt can catalyze cyclizations (e.g., to form amino-pyrimidines), it can also attack the nitrile to form an imidate ester (Pinner reaction) if no other electrophile is present. Ensure your intramolecular nucleophile is more reactive than the ethoxide [2].

Q2: I see a side product with M+18 mass. What is it? A: This is the primary amide (Hydrolysis). You likely exposed the reaction to water while the pH was still basic. Ensure you neutralize the reaction mixture before aqueous workup.

Q3: Is the 7-Bromo group susceptible to


 with amines? 
A:  generally No , not under mild conditions. While the C2-CN activates the ring, the C7 position is on the benzene ring and not sufficiently activated for direct displacement by amines without a transition metal catalyst (e.g., Buchwald-Hartwig conditions) [3].

References

  • Thiophene Metallation

    • Title: Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives.[1]

    • Source: J. Chem. Soc., Perkin Trans. 1, 1997.
    • URL:[Link]

    • Relevance: Establishes the hierarchy of lithiation (Exchange vs. Deprotonation)
  • Nitrile Hydrolysis Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Explains the activation provided by EWGs (like CN)
  • Benzo[b]thiophene Synthesis & Reactivity: Title: A Technical Guide to the Synthesis of Substituted Benzo[b]thiophene Derivatives. Source: BenchChem Technical Guides. Relevance: Provides general protocols for handling functionalized benzothiophenes.

Sources

Optimization

removing palladium impurities from 7-Bromobenzo[b]thiophene-2-carbonitrile products

Product: 7-Bromobenzo[b]thiophene-2-carbonitrile Document ID: TSC-PD-REM-7BBT Status: Active / Verified Last Updated: October 26, 2025 Executive Summary & Problem Diagnosis User Query: "I have synthesized 7-Bromobenzo[b]...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 7-Bromobenzo[b]thiophene-2-carbonitrile

Document ID: TSC-PD-REM-7BBT Status: Active / Verified Last Updated: October 26, 2025

Executive Summary & Problem Diagnosis

User Query: "I have synthesized 7-Bromobenzo[b]thiophene-2-carbonitrile via Pd-catalyzed cyanation. The crude solid is brown/grey, and ICP-MS shows residual Palladium at >500 ppm. Standard recrystallization only reduced it to 200 ppm. Target is <10 ppm."

The Technical Challenge: This substrate presents a "perfect storm" for palladium retention.

  • Competitive Chelation: The Nitrile (CN) at C2 and the Thiophene Sulfur act as strong ligands, effectively competing with mild scavengers for the metal.

  • Solvent Traps: Cyanation reactions often use polar aprotic solvents (DMF, NMP) or coordinating solvents (Pyridine) which stabilize Pd complexes in solution, making them harder to precipitate or adsorb.

  • Oxidation State Complexity: The residue likely contains a mixture of Pd(0) nanoparticles (black specks) and soluble Pd(II)-cyanide species (e.g.,

    
    ), which require different removal mechanisms.
    
Troubleshooting Guide (Q&A Format)
Module A: Initial Assessment & Preparation

Q1: I used DMF for the reaction. Can I add the scavenger directly to the reaction mixture? A: No. DMF and NMP are strong coordinating solvents that stabilize Pd species, drastically reducing scavenger efficiency.

  • Action: You must perform a solvent swap.

    • Precipitate your product (water addition) or extract it.[1]

    • Re-dissolve the crude solid in a solvent that supports high scavenger activity, such as THF , Ethyl Acetate , or Methanol . THF is often best for benzothiophenes due to solubility.

Q2: Which scavenger should I screen first? A: For sulfur-containing nitriles, standard silica (Si-Amine) will fail. You need high-affinity chelators. We recommend screening these three in parallel:

  • Si-TMT (Trimercaptotriazine): Best for Pd(II) and Pd-CN complexes. The TMT ligand has a higher affinity for Pd than the nitrile or thiophene sulfur.

  • Si-Thiol (Mercaptopropyl): General purpose. Good for bulk Pd removal but might struggle with tight cyanide complexes.

  • Activated Carbon (specialized grades like Darco KB-G): Cost-effective. Effective for Pd(0) colloids but risks yield loss due to non-specific adsorption of the aromatic product.

Module B: Protocol Optimization

Q3: I tried Si-Thiol at room temperature for 1 hour, but Pd is still 150 ppm. What went wrong? A: Kinetic barriers. The Pd is likely tightly bound to the product's nitrile group.

  • The Fix: Increase Temperature and Time.

    • Temperature: Heat to 50–60°C . Heat promotes ligand exchange (detaching Pd from your product and binding it to the scavenger).

    • Time: Extend to 4–12 hours .

    • Equivalents: Ensure you are using 3–5 equivalents of scavenger relative to the residual Pd content (not the catalyst loading).

Q4: How do I calculate the amount of scavenger needed? A: Do not guess. Use the residual Pd concentration from your crude ICP-MS data.

  • Formula:

    
    
    
    • Rule of Thumb: If you lack ICP data, start with 10% w/w (10g scavenger per 100g product) for a first pass.

Experimental Protocols
Protocol A: The "High-Affinity" Scavenging Workflow (Recommended)

Use this for products containing Nitriles/Sulfur where standard washes fail.

Materials:

  • Crude 7-Bromobenzo[b]thiophene-2-carbonitrile

  • Solvent: THF (preferred) or 2-MeTHF

  • Scavenger: Si-TMT (SiliaMetS® TMT or equivalent)

  • Filter: 0.45 µm Polypropylene or PTFE membrane (Do not use paper filters for colloidal Pd)

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of crude product in 100 mL THF (10 volumes). Ensure complete solution.

  • Charging: Add 1.0 g of Si-TMT (approx. 10 wt% loading).

  • Digestion: Heat the slurry to 55°C with vigorous agitation (overhead stirring preferred) for 4 hours .

  • Cooling: Cool to room temperature (20–25°C).

  • Filtration: Filter through a pad of Celite® packed on top of a 0.45 µm membrane.

    • Critical: The fine porosity is required to catch Pd-loaded silica fines.

  • Wash: Wash the cake with 2 x 10 mL THF.

  • Concentration: Assay the filtrate for Pd (ICP-MS) before concentrating to dryness.

Protocol B: Crystallization Polish (If Scavenging < 50 ppm)

If scavenging gets you to 20-50 ppm, use crystallization to reach <10 ppm.

  • Dissolve in minimum hot Toluene or Ethanol.

  • Add 1-2 wt% Activated Carbon (Darco KB) . Stir at reflux for 30 mins.

  • Hot filter (remove Carbon).

  • Slow cool to induce crystallization. The remaining Pd usually stays in the mother liquor.

Data & Limits
ICH Q3D Elemental Impurity Limits (Palladium)

Based on a maximum daily dose of 10 g (Option 1).[2]

Administration RoutePDE (µ g/day )Concentration Limit (ppm)
Oral 10010
Parenteral (IV) 101
Inhalation 10.1
Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest ForCompatibility with 7-Bromobenzo[b]thiophene-2-CN
Si-TMT TrimercaptotriazinePd(II), Pd-CN complexesExcellent (High affinity breaks Pd-CN bond)
Si-Thiol PropylthiolPd(0), Pd(II)Good (Standard choice, may need heat)
Si-Thiourea ThioureaPd(II), ElectrophilesModerate (Can react with alkyl halides, safe here)
Si-Amine AmineAcidic impuritiesPoor (Too weak to displace Pd from Nitrile)
Process Visualization
Decision Tree: Palladium Removal Strategy

Pd_Removal_Workflow Start Crude Product (>500 ppm Pd) SolventCheck Is reaction solvent DMF/DMSO/NMP? Start->SolventCheck SwapSolvent Perform Aqueous Workup Swap to THF or EtOAc SolventCheck->SwapSolvent Yes ScavengerScreen Select Scavenger Strategy SolventCheck->ScavengerScreen No (Already in THF/EtOAc) SwapSolvent->ScavengerScreen PathA Si-TMT (Silica Bound) Rec. for Nitriles ScavengerScreen->PathA High Value / High Affinity PathB Activated Carbon (Low Cost / Yield Risk) ScavengerScreen->PathB Bulk / Cost Sensitive Process Heat to 50°C, 4-6 Hours Agitate Vigorously PathA->Process PathB->Process Filter Filter (0.45 µm) + Celite Pad Process->Filter CheckICP Check ICP-MS Filter->CheckICP Success Pass (<10 ppm) Proceed to Drying CheckICP->Success < Limit Fail Fail (>10 ppm) CheckICP->Fail > Limit Recryst Recrystallize (Toluene/Ethanol) Fail->Recryst Recryst->CheckICP

Caption: Logical workflow for removing Palladium from nitrile-containing heterocycles, prioritizing solvent exchange and scavenger selection.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Retrieved from SiliCycle Application Notes. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Phillips, S. T., et al. (2016). Evaluation of Metal Scavengers for the Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development, 20(11), 1974–1981. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 7-Bromobenzo[b]thiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 7-Bromobenzo[b]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 7-Bromobenzo[b]thiophene-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical characterization to ensure its identity, purity, and quality. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Beyond NMR, this guide explores the utility of complementary analytical methods, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a holistic view of the characterization process.

The Power of Proton NMR: A Predictive Analysis

¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons. In the absence of a direct experimental spectrum for 7-Bromobenzo[b]thiophene-2-carbonitrile, we can predict its ¹H NMR spectrum by analyzing the influence of the bromo and cyano substituents on the parent benzo[b]thiophene ring system.

Predicted ¹H NMR Spectral Data for 7-Bromobenzo[b]thiophene-2-carbonitrile

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.2s-
H-4~7.9d~8.0
H-5~7.5t~7.8
H-6~7.6d~7.5

Disclaimer: This is a predicted spectrum based on the analysis of structurally related compounds. Actual experimental values may vary.

Rationale for the Prediction:

The predicted chemical shifts and multiplicities are derived from a composite analysis of the spectra of benzo[b]thiophene, 7-bromobenzo[b]thiophene, and benzo[b]thiophene-2-carbonitrile.

  • H-3: The proton on the thiophene ring at position 3 is expected to be a singlet, as it has no adjacent protons. The electron-withdrawing nature of the adjacent cyano group at position 2 will deshield this proton, shifting it downfield to approximately 8.2 ppm.

  • Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will exhibit characteristic splitting patterns of a substituted aromatic system.

    • H-4: This proton is adjacent to the thiophene ring and will be a doublet coupled to H-5. Its chemical shift will be influenced by the bromine at the 7-position and is predicted to be around 7.9 ppm.

    • H-5: This proton is coupled to both H-4 and H-6 and will therefore appear as a triplet (or more accurately, a doublet of doublets that may overlap to appear as a triplet). It is expected to resonate at approximately 7.5 ppm.

    • H-6: This proton is adjacent to the bromine atom and will be a doublet coupled to H-5. The electronegativity of the bromine will deshield this proton, and its predicted chemical shift is around 7.6 ppm.

Visualizing the Characterization Workflow

The structural confirmation of 7-Bromobenzo[b]thiophene-2-carbonitrile involves a logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Structure C_NMR ¹³C NMR H_NMR->C_NMR Carbon Skeleton MS Mass Spectrometry C_NMR->MS Molecular Weight HPLC HPLC MS->HPLC Purity & Quantification Final Confirmed Structure HPLC->Final Final Confirmation

Caption: Workflow for the synthesis and analytical characterization of 7-Bromobenzo[b]thiophene-2-carbonitrile.

Complementary Analytical Techniques: A Comparative Overview

While ¹H NMR provides the foundational structural information, a comprehensive characterization relies on a suite of analytical methods.

Analytical TechniqueInformation ProvidedComparison & Utility for 7-Bromobenzo[b]thiophene-2-carbonitrile
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.[1]Complementary to ¹H NMR, it confirms the number of unique carbon atoms and their chemical environments. The carbon of the nitrile group will have a characteristic chemical shift around 110-120 ppm.[1]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural elucidation.[2]Essential for confirming the molecular formula (C₉H₄BrNS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and allows for quantification.[3][4]A reverse-phase HPLC method would be suitable for assessing the purity of 7-Bromobenzo[b]thiophene-2-carbonitrile and for quantitative analysis. UV detection would be effective due to the aromatic nature of the molecule.[3]

Experimental Protocols

The following are generalized protocols for acquiring the analytical data discussed.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumental Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Column Temperature: 30 °C.[3]

Conclusion

The comprehensive characterization of 7-Bromobenzo[b]thiophene-2-carbonitrile is a critical step in its development for any application. This guide provides a robust framework for its analysis, centered around a predictive ¹H NMR model and supplemented by essential orthogonal techniques. By employing this multi-faceted analytical approach, researchers can confidently verify the structure and purity of this important heterocyclic compound.

References

  • BenchChem. (2025).
  • SIELC Technologies. (2018, February 16). Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC.
  • PubChem. (n.d.). Benzo(b)thiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene.
  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • PMC. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5-b’]dithiophene-Cored Chiral Liquid Crystal. The Royal Society of Chemistry.
  • PubChemLite. (n.d.). 7-bromobenzo[b]thiophene (C8H5BrS). PubChemLite.
  • NIST. (n.d.). Benzo[b]thiophene. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (n.d.). Benzo[b]thiophene. TCI Chemicals.
  • PubChemLite. (n.d.). Benzo[b]thiophene-2-carbonitrile (C9H5NS). PubChemLite.
  • The Royal Society of Chemistry. (n.d.). NMR DATA FOR COMPOUNDS REPORTED. The Royal Society of Chemistry.
  • CymitQuimica. (n.d.). CAS 19075-59-3: 7-Bromobenzo[b]thiophene-2-carboxylic acid. CymitQuimica.
  • ChemBK. (2024, April 10). 7-Bromo-Benzo[B]Thiophene. ChemBK.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum. ChemicalBook.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • US EPA. (2023, November 1). Benzo[b]thiophene-2-carbonitrile. US EPA.
  • ChemScene. (n.d.).

Sources

Comparative

FTIR spectrum analysis of nitrile peak in 7-Bromobenzo[b]thiophene-2-carbonitrile

Technical Comparison Guide: FTIR Analysis of the Nitrile Moiety in 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8)[1] Executive Summary: The Diagnostic Power of the Nitrile Stretch In the synthesis of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: FTIR Analysis of the Nitrile Moiety in 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8)[1]

Executive Summary: The Diagnostic Power of the Nitrile Stretch

In the synthesis of heterocyclic scaffolds for medicinal chemistry—specifically 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8) —the nitrile (


) group serves as a primary spectroscopic handle.[1] While High-Performance Liquid Chromatography (HPLC) quantifies purity, Fourier Transform Infrared (FTIR) spectroscopy provides the most immediate, binary confirmation of functional group installation.

This guide analyzes the specific vibrational characteristics of the nitrile moiety in this brominated benzothiophene system, compares FTIR efficacy against alternative analytical methods (Raman, NMR), and outlines a self-validating protocol for routine quality control.

Technical Deep Dive: The Nitrile Peak Profile

The nitrile group in 7-Bromobenzo[b]thiophene-2-carbonitrile is conjugated to a heteroaromatic system.[1] This specific electronic environment dictates its spectral signature, distinguishing it from aliphatic nitriles.

Theoretical & Observed Spectral Features
  • Frequency Range:

    
    [1]
    
  • Intensity: Medium to Strong (Variable depending on dipole alignment)

  • Peak Shape: Sharp, distinct singlet.

Mechanistic Insight (Expert Analysis):

  • Conjugation Effect: Unlike aliphatic nitriles (typically

    
    ), the nitrile at the C2 position of the benzothiophene ring participates in 
    
    
    
    -conjugation with the thiophene sulfur and the fused benzene ring. This delocalization reduces the bond order of the
    
    
    triple bond, lowering the force constant and shifting the absorption to a lower wavenumber (red shift).
  • Impact of 7-Bromine: The bromine atom at position 7 exerts an inductive electron-withdrawing effect (-I).[1] While remote from the C2 nitrile, this withdrawal slightly destabilizes the aromatic cloud. Spectroscopically, this often counters the conjugation shift slightly, keeping the peak closer to

    
     rather than dropping below 
    
    
    
    .[1]
  • Diagnostic Value: The region

    
     is the "silent region" of the IR spectrum. The appearance of a sharp peak here is unambiguous evidence of the nitrile group, free from interference by C-H, O-H, or C=O stretches.
    

Comparative Analysis: FTIR vs. Alternatives

For a researcher confirming the identity of CAS 1098607-73-8, FTIR is rarely the only tool, but it is often the fastest.[1] Below is a comparison of how FTIR performs against other structural characterization methods for this specific moiety.

Table 1: Analytical Method Performance Matrix

FeatureFTIR Spectroscopy Raman Spectroscopy

C NMR Spectroscopy
HPLC-UV/Vis
Primary Target Dipole change (

)
Polarizability change (

)
Carbon ConnectivityChromatographic Purity
Nitrile Detection Excellent. Distinct peak in silent region (

).[1]
Superior.

stretch is often the strongest peak in Raman.
Good. Distinct chemical shift (~114-118 ppm), but low sensitivity.[1]Indirect. Detected via UV absorbance, not specific to CN.
Sample State Solid (KBr/ATR) or Liquid.Solid or Liquid (Glass vials).Solution (

, DMSO-

).
Solution.
Speed < 2 Minutes.[2]< 2 Minutes.10-30 Minutes (Relaxation time for quat carbons).15-45 Minutes.[1]
Key Limitation Peak intensity can vary; KBr moisture can obscure regions.Fluorescence interference from impurities.Requires expensive solvent; quaternary CN carbon is slow to integrate.Does not identify structure without MS coupling.
Critical Comparison: FTIR vs. Raman

While FTIR is standard, Raman spectroscopy is arguably the more powerful tool for nitriles. The


 bond has a high polarizability change during stretching, leading to an intense Raman scattering signal.
  • Recommendation: If the FTIR peak is weak (due to crystal packing or orientation effects in ATR), use Raman. The nitrile peak will appear at nearly the same frequency but with significantly higher relative intensity.

Analytical Workflow: Quality Control Decision Tree

The following diagram illustrates the logical flow for characterizing 7-Bromobenzo[b]thiophene-2-carbonitrile, prioritizing speed and data integrity.

QC_Workflow Start Crude Product: 7-Bromobenzo[b]thiophene-2-carbonitrile FTIR_Step Step 1: FTIR Analysis (Target: 2210-2230 cm⁻¹) Start->FTIR_Step Decision_FTIR Is Peak Present & Sharp? FTIR_Step->Decision_FTIR Raman_Alt Alternative: Raman Spec (Confirm CN stretch) Decision_FTIR->Raman_Alt Ambiguous HPLC_Step Step 2: HPLC-UV/MS (Purity & MW Check) Decision_FTIR->HPLC_Step Yes Raman_Alt->HPLC_Step Confirmed Fail_Synthesis Fail: Check Reactants (Cyanation failed) Raman_Alt->Fail_Synthesis Absent NMR_Step Step 3: ¹H & ¹³C NMR (Confirm 7-Br Regiochemistry) HPLC_Step->NMR_Step Release Release Lot for Downstream Synthesis NMR_Step->Release

Figure 1: Integrated analytical workflow for verifying nitrile installation and product quality.

Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water vapor interference), follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)[1]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution:

    
    .
    
  • Scans: 16–32 scans.[3]

Step-by-Step Procedure:

  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric

    
     (doublet at 
    
    
    
    ) and
    
    
    . Note:
    
    
    is close to the nitrile region; poor background subtraction can lead to false interpretations.
  • Sample Loading: Place approximately 2–5 mg of solid 7-Bromobenzo[b]thiophene-2-carbonitrile onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Good contact is crucial for solid samples to ensure sufficient absorbance.

  • Acquisition: Scan from

    
     to 
    
    
    
    .[1][3]
  • Post-Processing: Apply baseline correction if necessary. Identify the peak maximum in the

    
     window.
    

Self-Validation Check:

  • Pass Criteria: Distinct peak at

    
     with transmittance < 90% (or Absorbance > 0.05).
    
  • Fail Criteria: No peak in this region (indicates failed cyanation, likely unreacted 7-bromobenzo[b]thiophene).

  • Artifact Check: Ensure the peak is a singlet. A doublet might indicate splitting due to Fermi resonance (rare here) or the presence of a specific impurity (e.g., isonitrile isomer, though unlikely synthetically).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108686, Benzo[b]thiophene-2-carbonitrile.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Coates, J. (2000).Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for "Silent Region" analysis).

Sources

Validation

HPLC Method Development Guide: 7-Bromobenzo[b]thiophene-2-carbonitrile Purity Profiling

The following guide is designed for analytical chemists and pharmaceutical development scientists. It moves beyond generic "cookbook" recipes to provide a logic-driven framework for developing a stability-indicating HPLC...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and pharmaceutical development scientists. It moves beyond generic "cookbook" recipes to provide a logic-driven framework for developing a stability-indicating HPLC method for 7-Bromobenzo[b]thiophene-2-carbonitrile .

Executive Summary & Chemical Context

7-Bromobenzo[b]thiophene-2-carbonitrile (7-Br-BT-CN) is a critical pharmacophore intermediate. Its purity analysis is complicated by two primary factors:

  • Regio-isomerism: The bromination of the benzo[b]thiophene core often yields positional isomers (e.g., 4-bromo or 5-bromo analogs) which possess identical mass-to-charge (m/z) ratios and nearly identical LogP values.

  • Hydrolysis Susceptibility: The nitrile group at C2 is susceptible to hydrolysis, forming 7-bromobenzo[b]thiophene-2-carboxylic acid and the amide intermediate.

This guide compares a standard C18 (Alkyl) approach against a Phenyl-Hexyl (Aromatic) approach, demonstrating why "standard" methods often fail to resolve the critical regio-isomers necessary for high-purity release testing.

Analyte Profile
PropertyDataChromatographic Implication
Structure Bicyclic aromatic, Nitrile (C2), Bromo (C7)High

-electron density; strong candidate for

-

stationary phases.
LogP ~3.8 (Predicted)Highly hydrophobic; requires high % organic modifier.
pKa Neutral (Nitrile)pH adjustment affects impurities (acid form), not the parent.
UV Max ~258 nm, ~296 nmDual-band detection required for impurity sensitivity.

Comparative Analysis: C18 vs. Phenyl-Hexyl Selectivity

The following data illustrates the separation performance of two distinct stationary phases under optimized gradient conditions.

Experimental Conditions (Common)
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C

  • Detection: UV @ 254 nm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (for C18) vs. Methanol (for Phenyl-Hexyl)

Performance Comparison Table
MetricMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Agilent Zorbax Eclipse Plus C18 (Generic)Phenomenex Kinetex Phenyl-Hexyl (Core-Shell)
Mobile Phase Water / AcetonitrileWater / Methanol
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Critical Pair Resolution (

)
(7-Br vs. 5-Br Isomer)
1.1 (Co-elution risk)3.4 (Baseline resolved)
Tailing Factor (

)
1.21.05
Run Time 12.0 min15.0 min
Selectivity (

)
Low for positional isomersHigh for aromatic ring positions
Technical Insight: Why Method B Wins

Standard C18 columns separate based on hydrophobicity. Since the 7-bromo and 5-bromo isomers have nearly identical hydrophobic volumes, C18 struggles to resolve them (


).

Method B utilizes a Phenyl-Hexyl phase with Methanol . Methanol is a protic solvent that does not disrupt the


-

interactions between the analyte's aromatic ring and the stationary phase as aggressively as Acetonitrile (a dipolar aprotic solvent). This allows the stationary phase to "feel" the electron density difference caused by the bromine position (C7 vs C5), resulting in superior separation.

Detailed Experimental Protocol (Method B)

This is the self-validating protocol optimized for regio-selectivity and impurity tracking.

A. Reagents & Standards[3]
  • Reference Standard: 7-Bromobenzo[b]thiophene-2-carbonitrile (>99.0%).

  • Impurity Markers:

    • Impurity A: 7-Bromobenzo[b]thiophene-2-carboxylic acid (Hydrolysis product).

    • Impurity B: 5-Bromobenzo[b]thiophene-2-carbonitrile (Regio-isomer).

  • Solvents: LC-MS Grade Methanol and Water; Formic Acid (98%).

B. Chromatographic Conditions[1]
  • Column: Kinetex Phenyl-Hexyl, 100 Å, 2.6 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffers the acid impurity).

  • Mobile Phase B: Methanol.[2]

  • Gradient Program:

    • 0.0 min: 50% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 50% B

    • 17.0 min: 50% B (Re-equilibration)

  • Injection Volume: 5.0 µL.

  • Needle Wash: 90:10 MeOH:Water (Critical to prevent carryover of this sticky compound).

C. System Suitability Testing (SST) Criteria

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between 7-Br-BT-CN and Impurity B (Isomer).
    
  • Tailing Factor: < 1.5 for the parent peak.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Method Development Logic & Workflow

The following diagram visualizes the decision-making pathway used to arrive at the Phenyl-Hexyl/Methanol system.

MethodDevelopment Start Start: 7-Br-BT-CN Method Development ChemProp Analyze Properties: Hydrophobic (LogP ~3.8) Aromatic Core Potential Isomers Start->ChemProp ColScreen Column Screening ChemProp->ColScreen Define Critical Quality Attributes C18 Path A: C18 Column (Hydrophobicity only) ColScreen->C18 Phenyl Path B: Phenyl-Hexyl (Pi-Pi Interaction) ColScreen->Phenyl SolventSelect Mobile Phase Selection C18->SolventSelect Phenyl->SolventSelect ACN Acetonitrile (Suppresses Pi-Pi) SolventSelect->ACN Standard Practice MeOH Methanol (Enhances Pi-Pi) SolventSelect->MeOH Selectivity Optimization ResultA Result: Poor Isomer Separation (Rs < 1.5) ACN->ResultA Loss of Shape Selectivity ResultB Result: High Selectivity (Rs > 3.0) MeOH->ResultB Optimized Interaction

Caption: Decision tree highlighting the critical switch from C18/ACN to Phenyl-Hexyl/MeOH to achieve isomer resolution.

Troubleshooting & Optimization

  • Issue: Peak Tailing on Acid Impurity.

    • Cause: Secondary silanol interactions with the carboxylic acid moiety.

    • Fix: Ensure buffer concentration is at least 10mM. Lower pH to 3.0 to suppress ionization of the acid (pKa ~4.2), keeping it neutral and retained.

  • Issue: Baseline Drift at 254 nm.

    • Cause: Methanol absorption at lower wavelengths.

    • Fix: Use a Reference Wavelength (e.g., 360 nm, bandwidth 100) in the DAD settings to subtract gradient drift.

References

  • PubChem. Benzo[b]thiophene-2-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • MicroSolv Tech. Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.[2] Available at: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Characterization &amp; Comparative Analysis of 7-Bromobenzo[b]thiophene-2-carbonitrile

Topic: X-ray Crystallography & Structural Characterization of 7-Bromobenzo[b]thiophene-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography & Structural Characterization of 7-Bromobenzo[b]thiophene-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary & Strategic Relevance

7-Bromobenzo[b]thiophene-2-carbonitrile (CAS: 1098607-73-8) represents a critical pharmacophore in modern drug discovery, particularly as a scaffold for kinase inhibitors and CNS-active agents. Unlike its unsubstituted parent (benzo[b]thiophene-2-carbonitrile) or its regioisomers (e.g., 3-bromo), the 7-bromo variant offers a unique "molecular handle" at the benzene ring's periphery.

This guide provides a comparative structural analysis, contrasting the 7-bromo derivative with key alternatives. It outlines the specific crystallographic signatures expected from the 7-Br/2-CN substitution pattern —specifically the interplay between halogen bonding and nitrile-mediated dipole stacking—and provides a validated workflow for its structural elucidation.

Comparative Structural Analysis

The introduction of a bromine atom at the C7 position significantly alters the physicochemical and solid-state properties compared to the parent scaffold.

Physicochemical Profile Comparison

The following table contrasts the 7-bromo derivative with the parent compound and a common metabolic alternative.

FeatureTarget Product (7-Br)Alternative A (Parent)Alternative B (3-Br Isomer)Impact on Crystallography & Bioactivity
Formula C₉H₄BrNSC₉H₅NSC₉H₄BrNS7-Br adds significant scattering power (

) for X-ray phasing.
MW ( g/mol ) 238.11159.21238.11Higher density packing expected for Br-variants.
Calc. LogP ~3.5~2.7~3.67-Br increases lipophilicity; affects solvent choice for crystallization.
Electronic Effect Inductive withdrawing (-I) at C7NeutralSteric bulk at C37-Br creates a "Sigma-hole," promoting C-Br···N≡C halogen bonds.
Metabolic Site Blocked (C7)Exposed (C7)Exposed (C7)7-Br prevents oxidative metabolism at the benzene ring edge.
Crystallographic Packing Drivers

In the absence of a public .cif file for the specific 7-bromo regioisomer, structural prediction based on the Cambridge Structural Database (CSD) trends for benzo[b]thiophenes suggests the following packing motifs:

  • Halogen Bonding (The "Sigma Hole"):

    • Mechanism: The electron-withdrawing nature of the benzo-ring creates a positive electrostatic potential (sigma hole) on the extension of the C-Br bond.

    • Interaction: Expect a linear C7-Br···N≡C-2 intermolecular interaction. This "head-to-tail" chain formation is a dominant supramolecular synthon, unlike the 3-bromo isomer where steric hindrance near the sulfur often disrupts planar stacking.

  • Pi-Stacking (

    
    ): 
    
    • The planar bicyclic system favors offset face-to-face stacking. The 2-cyano group enhances the dipole moment, tightening the interplanar distance (

      
      ) compared to the non-nitrile analogs.
      

Experimental Protocols: Synthesis & Characterization

To obtain high-quality single crystals for X-ray diffraction (XRD), a rigorous purity profile is required.

Synthesis & Purification Workflow

Objective: Synthesize 7-Bromobenzo[b]thiophene-2-carbonitrile with >99% purity for crystallization.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 19075-59-3).

  • Amidation: Convert the acid to the amide using

    
     (reflux, 2h) followed by 
    
    
    
    (0°C).
  • Dehydration (Nitrile Formation):

    • Dissolve the amide in anhydrous

      
      .
      
    • Add Cyanuric Chloride (0.5 eq) at 0°C. Stir for 1h, then warm to RT.

    • Mechanism: Cyanuric chloride acts as a mild dehydrating agent, converting

      
       to 
      
      
      
      .
  • Purification:

    • Quench with water; filter the precipitate.

    • Recrystallization (Crude): Dissolve in hot Ethanol (

      
      ). Cool slowly to 
      
      
      
      .
    • Polishing: If colored impurities persist, pass through a short silica plug eluting with Hexane:EtOAc (9:1).

Single Crystal Growth (Vapor Diffusion Method)

Objective: Grow diffraction-quality crystals (


 mm).
  • Inner Vial: Dissolve 20 mg of pure product in 1.5 mL Tetrahydrofuran (THF) or Dichloromethane (DCM) .

  • Outer Vial: Add 5 mL of Pentane or Hexane (anti-solvent).

  • Equilibration: Seal the outer vial. Allow vapor diffusion at

    
     for 3-7 days.
    
  • Observation: Look for prismatic or needle-like crystals. Avoid clusters.

X-ray Data Collection Parameters

Instrument: Bruker D8 QUEST or equivalent (Mo K


 radiation, 

).
  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Strategy: Full sphere data collection (

    
     rotation).
    
  • Resolution: Aim for

    
     or better.
    
  • Refinement: SHELXL (using Least Squares minimization).

Visualization of Structural Elucidation Workflow

The following diagram illustrates the logical flow from precursor selection to final Structural Activity Relationship (SAR) integration.

StructuralElucidation Start Precursor: 7-Bromobenzo[b]thiophene-2-carboxylic acid Synth Synthesis: Amidation & Dehydration (Cyanuric Chloride) Start->Synth Chemical Modification Purify Purification: Recrystallization (EtOH) >99% Purity Synth->Purify Workup Crystal Crystallization: Vapor Diffusion (THF / Pentane) Purify->Crystal Solubilization XRD X-ray Diffraction: Mo Kα, 100K Data Collection Crystal->XRD Crystal Selection Solve Structure Solution: SHELXT / Olex2 Phase Determination XRD->Solve Raw Frames Analysis Data Analysis: Packing Motifs (Halogen Bonds / Pi-Stacking) Solve->Analysis .CIF Generation Analysis->Crystal Polymorph Check SAR SAR Application: Drug Design Input (Docking / Pharmacophore) Analysis->SAR Insight Integration

Caption: Workflow for the synthesis, crystallization, and structural determination of 7-Bromobenzo[b]thiophene-2-carbonitrile.

References & Authoritative Sources

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 108686 (Benzo[b]thiophene-2-carbonitrile). National Center for Biotechnology Information (2025). Link

    • 7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8). ChemSrc Database. Link

  • Crystallographic Methodology:

    • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Standard reference for small molecule crystal structures).

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Synthetic Protocols (Analogous Chemistry):

    • Synthesis of benzo[b]thiophene derivatives via cyclization. (General reference for the carboxylic acid to nitrile conversion pathway).

    • Sigma-Aldrich Product Sheet: 7-Bromobenzo[b]thiophene-2-carboxylic acid.Link

  • Halogen Bonding in Drug Design:

    • Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. (Foundational text on the C-Br...N interaction).

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